Hydrocortisone-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C21H30O5 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |
InChIキー |
JYGXADMDTFJGBT-SSWZDPBISA-N |
製品の起源 |
United States |
Foundational & Exploratory
What is Hydrocortisone-d4 and its primary use in research?
For Immediate Release
An In-depth Technical Guide on Hydrocortisone-d4 and Its Core Applications in Research
[City, State] – This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on this compound. It details its chemical properties, primary applications in research, and provides in-depth experimental protocols for its use.
This compound is a deuterated form of hydrocortisone (B1673445), also known as cortisol. In this isotopically labeled version, four hydrogen atoms have been replaced by deuterium (B1214612). This subtle but significant alteration makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.
Primary Use in Research: The Gold Standard Internal Standard
The predominant application of this compound in research is as an internal standard for the quantitative analysis of endogenous hydrocortisone in biological matrices such as plasma, serum, saliva, and urine.[1][2] Its utility stems from the fact that it is chemically identical to hydrocortisone and thus exhibits similar behavior during sample preparation and analysis, including extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled (endogenous) hydrocortisone by a mass spectrometer.
By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of endogenous hydrocortisone. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration, which corrects for any loss of analyte during sample processing and for variations in instrument response. This technique, known as isotope dilution mass spectrometry, is considered the gold standard for accurate and precise quantification.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₂₁H₂₆D₄O₅ |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 73565-87-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF |
Quantitative Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical technique for the quantification of hydrocortisone using this compound as an internal standard. The table below summarizes typical mass spectrometry parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocortisone | 363.2 | 121.2 | 30 |
| This compound | 367.2 | 121.2 | 30 |
Note: These values may vary slightly depending on the specific instrument and source conditions.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol outlines a general procedure for the extraction of hydrocortisone from plasma or serum samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To a 100 µL aliquot of plasma or serum, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Signaling Pathway and Experimental Workflow
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The following diagrams illustrate the signaling pathway of hydrocortisone and a typical experimental workflow for its quantification.
References
Synthesis and Isotopic Purity of Hydrocortisone-d4: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Hydrocortisone-d4, a crucial internal standard for mass spectrometry-based quantification of hydrocortisone (B1673445) (cortisol). The methodologies detailed herein are primarily based on established synthetic routes reported in peer-reviewed scientific literature, offering a robust framework for researchers, scientists, and drug development professionals.
Synthetic Pathway
The synthesis of this compound ([9,11,12,12-²H₄]cortisol) is a multi-step process commencing from cortisone. The overall strategy involves the protection of reactive functional groups, followed by hydrogen-deuterium exchange and reductive deuteration, and concluding with deprotection steps to yield the final deuterated product.
Hydrocortisone-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Hydrocortisone-d4, a deuterated analog of hydrocortisone (B1673445) (cortisol). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies. This document covers the fundamental physicochemical properties, detailed experimental protocols for its application as an internal standard, and an overview of the relevant biological signaling pathways.
Core Physicochemical Properties
This compound is a synthetic, stable isotope-labeled version of the endogenous glucocorticoid hormone, hydrocortisone. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of cortisol.[1]
| Property | Value | Source |
| CAS Number | 73565-87-4 | [2][3][4][5][6][7] |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [2][3][4] |
| Molecular Weight | ~366.5 g/mol | [1][3] |
| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4, Hydrocortisone-9,11,12,12-d4 | [2][3] |
| Appearance | Solid | [3][4] |
| Purity | ≥98-99% deuterated forms | [3][4][6] |
| Primary Application | Internal standard for cortisol quantification by GC-MS or LC-MS | [1] |
Experimental Protocols: Quantification of Cortisol using this compound
This compound is widely employed as an internal standard in the quantification of cortisol in various biological matrices such as serum, urine, and saliva.[1][8][9] The following provides a generalized experimental workflow for LC-MS/MS analysis.
Standard and Sample Preparation
-
Stock Solutions : Prepare stock solutions of cortisol, cortisone (B1669442), and this compound in methanol (B129727) at a concentration of 1 mg/mL or 100 µg/mL.[3][9] These solutions should be stored at -20°C.
-
Working Standards : Prepare working standards by diluting the stock solutions to a concentration of 1 µg/mL in methanol.[9]
-
Internal Standard (IS) Working Solution : Prepare the this compound internal standard working solution at a suitable concentration (e.g., 0.1 mg/mL) in methanol.[9]
-
Calibration Standards : Prepare calibration standards in a matrix similar to the samples being analyzed (e.g., charcoal-stripped serum) at a range of concentrations (e.g., 1.0 to 500.0 ng/mL for cortisol).[9]
-
Sample Preparation :
-
To 100 µL of serum sample, add the internal standard (this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or perform liquid-liquid extraction with a solvent such as ethyl acetate (B1210297).[7][9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column is commonly used for separation.[8][9]
-
Mobile Phase : A typical mobile phase consists of a gradient of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate or 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[9][10]
-
Flow Rate : A flow rate of 0.25 mL/min is a common starting point.[9]
-
-
Mass Spectrometry Detection :
-
Ionization : Positive ion electrospray ionization (ESI) is frequently used.[7]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions :
-
Below is a graphical representation of a typical experimental workflow for cortisol quantification.
Biological Context: Glucocorticoid Signaling Pathway
Hydrocortisone, the non-deuterated counterpart of this compound, is a crucial glucocorticoid hormone that mediates its effects through the glucocorticoid receptor (GR).[6][11] Understanding this signaling pathway is essential for interpreting the physiological relevance of cortisol measurements.
Upon entering a cell, cortisol binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of associated proteins and the translocation of the cortisol-GR complex into the nucleus.[12] In the nucleus, the complex can modulate gene expression in several ways:
-
Direct Gene Activation : The cortisol-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[6][11]
-
Transcriptional Repression : The complex can also repress gene expression by binding to negative GREs or by tethering to other transcription factors, such as NF-κB and AP-1, thereby interfering with their transcriptional activity.[6]
The following diagram illustrates the canonical glucocorticoid signaling pathway.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of cortisol in various biological samples. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample processing, ensuring high-quality analytical data. A thorough understanding of its properties, a well-defined experimental protocol, and knowledge of the biological pathways in which cortisol is involved are paramount for researchers in endocrinology, clinical chemistry, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. corticostatin.com [corticostatin.com]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synnovis.co.uk [synnovis.co.uk]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
A Technical Guide to Research-Grade Hydrocortisone-d4 for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available research-grade Hydrocortisone-d4. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for quantitative analysis. This document outlines key technical specifications from various suppliers, details a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the relevant biological signaling pathway.
Commercial Suppliers and Product Specifications
This compound, also known as Cortisol-d4, is a deuterated form of hydrocortisone (B1673445) that serves as an ideal internal standard for the accurate quantification of endogenous hydrocortisone in biological samples.[1][2][3] Its use helps to correct for variability during sample preparation and analysis, ensuring robust and reliable results.[3] Several reputable suppliers offer research-grade this compound. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative assessment.
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Formulation | Molecular Formula | Molecular Weight |
| Cayman Chemical | This compound | 73565-87-4 | ≥99% deuterated forms (d1-d4) | A solid | C₂₁H₂₆D₄O₅ | 366.5 |
| Sigma-Aldrich | Cortisol-9,11,12,12-d4 | 73565-87-4 | ≥98 atom % D, ≥98% (CP) | Powder | C₂₁D₄H₂₆O₅ | 366.48 |
| MedChemExpress | This compound | 73565-87-4 | Not specified | Solid | C₂₁H₂₆D₄O₅ | 366.48 |
| CDN Isotopes | Cortisol-9,11,12,12-d4 | 73565-87-4 | 98 atom % D | Solid | C₂₁H₂₆D₄O₅ | 366.49 |
Experimental Protocol: Quantification of Cortisol in Biological Samples using LC-MS/MS
The following is a generalized methodology for the quantification of cortisol in biological matrices such as plasma, serum, urine, or saliva, utilizing this compound as an internal standard. This protocol is based on established methods and serves as a template that may require optimization for specific experimental conditions.[4][5][6]
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Cortisol Stock Solution (1 mg/mL): Accurately weigh and dissolve cortisol in methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cortisol stock solution with a suitable solvent (e.g., methanol or a surrogate matrix) to create a calibration curve covering the expected concentration range of cortisol in the samples.
-
IS Working Solution: Dilute the this compound stock solution with the appropriate solvent to a final concentration suitable for spiking into samples, calibrators, and quality controls. A typical final concentration might be in the range of 20-50 ng/mL.[4]
2. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step is typically employed. To a known volume of sample (e.g., 100 µL), add a specified volume of the IS working solution. Then, add a precipitating agent, such as acetonitrile (B52724) or methanol (typically 3-4 volumes), vortex, and centrifuge to pellet the precipitated proteins.[5]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, LLE or SPE can be utilized.
-
LLE: After adding the internal standard, extract the analytes from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
SPE: Condition an appropriate SPE cartridge (e.g., C18), load the sample (pre-treated with internal standard), wash away interferences, and elute the analyte and internal standard with a suitable solvent. Evaporate the eluate and reconstitute.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally appropriate.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor and product ion transitions for cortisol and this compound are monitored.
-
Cortisol: m/z 363.2 → 121.2
-
This compound: m/z 367.2 → 121.1[4]
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cortisol to this compound against the concentration of the calibration standards.
-
Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound and the glucocorticoid receptor signaling pathway.
Caption: A typical experimental workflow for LC-MS/MS analysis using an internal standard.
Caption: The glucocorticoid receptor signaling pathway.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ibl-international.com [ibl-international.com]
Difference between hydrocortisone and Hydrocortisone-d4
An In-Depth Technical Guide to the Core Differences Between Hydrocortisone (B1673445) and Hydrocortisone-d4
Introduction
Hydrocortisone, also known as cortisol, is a glucocorticoid hormone endogenously produced by the adrenal cortex.[1][2] It plays a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and cardiovascular function.[2][3] In its synthetic form, hydrocortisone is a widely used pharmaceutical agent for treating inflammatory conditions, allergies, and adrenal insufficiency.[2]
This compound is a stable isotope-labeled (SIL) analog of hydrocortisone.[3] In this molecule, four specific hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). This seemingly subtle modification does not alter the fundamental chemical or biological properties of the molecule but imparts a distinct mass difference, making it an invaluable tool for researchers, scientists, and drug development professionals, particularly in the field of quantitative bioanalysis. This guide provides a detailed technical overview of the core differences, applications, and experimental methodologies related to hydrocortisone and its deuterated form.
Core Differences: A Comparative Analysis
The primary distinction between hydrocortisone and this compound lies in their isotopic composition, which gives rise to differences in their physical properties, most notably their molecular weight.
Chemical Structure
This compound is structurally identical to hydrocortisone, with the exception of the substitution of four hydrogen (¹H) atoms with deuterium (²H or D) atoms at the 9, 11, and 12 positions of the steroid backbone.[4] This targeted labeling results in a molecule that is chemically and biologically equivalent for most practical purposes but can be differentiated by mass-sensitive analytical instruments.
Physical and Chemical Properties
The incorporation of four deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. This mass shift is the cornerstone of its utility in analytical applications.
| Property | Hydrocortisone | This compound | Reference(s) |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₂₆D₄O₅ | [1][5],[4][6] |
| Average Molecular Weight | 362.46 g/mol | ~366.5 g/mol | [1][5],[4][7] |
| Monoisotopic Mass | 362.2093 g/mol | 366.2344 g/mol | [5],[7] |
| CAS Number | 50-23-7 | 73565-87-4 | [1][5],[4] |
| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₄) | [4][6] |
Primary Application: Internal Standard in Quantitative Analysis
The most significant application of this compound is its use as an internal standard (IS) for the precise quantification of hydrocortisone in complex biological matrices, such as plasma, serum, and urine, using mass spectrometry (MS) techniques.[4][8][9]
An ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis, but be distinguishable by the detector.[10] this compound fulfills these criteria perfectly:
-
Co-elution: It has nearly identical chromatographic properties to hydrocortisone, meaning they elute at the same time from a liquid chromatography (LC) or gas chromatography (GC) column.
-
Similar Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source, minimizing variability caused by matrix effects where other components in the sample can suppress or enhance the analyte's signal.[10]
-
Correction for Variability: By adding a known amount of this compound to every sample at the beginning of the workflow, it experiences the same potential losses as the endogenous hydrocortisone during extraction, derivatization, and injection. Any sample loss will affect both the analyte and the IS proportionally.[10]
The concentration of hydrocortisone is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve. This ratiometric approach corrects for variations and ensures high accuracy and precision in the final measurement.[11]
Experimental Protocols
Protocol: Quantification of Hydrocortisone in Human Plasma using LC-MS/MS
This protocol provides a generalized methodology for the determination of hydrocortisone concentrations in human plasma.
1. Materials and Reagents:
-
Hydrocortisone analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (blank and study samples)
2. Standard and Internal Standard Preparation:
-
Prepare a primary stock solution of hydrocortisone (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a primary stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Create a series of working standard solutions by serially diluting the hydrocortisone stock for the calibration curve.
-
Prepare a working internal standard solution (e.g., 50 ng/mL) by diluting the this compound stock.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, standard, or blank, add 20 µL of the working internal standard solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 C18, 2.1 mm x 75 mm, 2.7 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
The instrument is set to monitor specific precursor-to-product ion transitions for both hydrocortisone and its deuterated internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone | 363.2 | 121.1 |
| This compound | 367.2 | 124.1 |
| (Note: Specific ion transitions may vary slightly based on the instrument and optimization.) |
5. Data Analysis:
-
Integrate the peak areas for both hydrocortisone and this compound MRM transitions.
-
Calculate the peak area ratio (Hydrocortisone / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.
-
Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Conclusion
The fundamental difference between hydrocortisone and this compound is the isotopic labeling of the latter, which increases its mass without altering its chemical behavior. This characteristic makes this compound an indispensable tool in modern analytical science. Its primary role as an internal standard in mass spectrometry-based assays allows for the highly accurate and precise quantification of hydrocortisone in complex biological samples. This capability is critical for pharmacokinetic studies, clinical diagnostics (e.g., for Cushing's syndrome or Addison's disease), and various research applications, solidifying the importance of stable isotope-labeled compounds in drug development and biomedical research.[8][9]
References
- 1. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]
- 2. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hydrocortisone [webbook.nist.gov]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. This compound | C21H30O5 | CID 59476908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Cortisol-D4 (9,11,12, 12-D4) 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 73565-87-4 [sigmaaldrich.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to the Role of Deuterium Labeling in Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of the utmost precision and accuracy is paramount. The inherent variability in complex biological matrices, sample preparation, and instrument performance necessitates a robust method of normalization. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS), the industry's "gold standard" for mitigating analytical variability and ensuring the integrity of quantitative data.[1][2]
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of isotope dilution mass spectrometry (IDMS), a premier analytical method for achieving the highest levels of specificity and accuracy in quantitative determinations.[2] A known quantity of the SIL-IS, which is a version of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope deuterium (B1214612), is added to the sample at the earliest stage of preparation.
The fundamental premise is that the SIL-IS is chemically identical to the analyte of interest. Consequently, it experiences the same physical and chemical variations throughout the entire analytical workflow, including extraction, derivatization, and ionization. Because the analyte and the IS ideally co-elute and experience identical conditions, any loss during sample preparation or fluctuation in the mass spectrometer signal (ion suppression or enhancement) affects both compounds equally. The mass spectrometer can readily distinguish between the analyte and the heavier SIL-IS due to their mass-to-charge (m/z) ratio difference. Therefore, the ratio of the analyte's signal to the IS's signal remains constant, allowing for highly accurate and precise quantification of the analyte.
Advantages of Deuterium-Labeled Internal Standards
The primary advantages of employing deuterium-labeled internal standards include:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Variability in Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.
-
Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors. The use of an IS mitigates the impact of this instrumental drift.
Data Presentation: Quantitative Impact on Assay Performance
The use of deuterium-labeled internal standards significantly improves the accuracy and precision of bioanalytical assays. The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when utilizing deuterium-labeled internal standards compared to analog internal standards.
| Analyte | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) (%) | Reference |
| Kahalalide F | Analog | 96.8 | - | [3] |
| Kahalalide F | Deuterium-Labeled | 100.3 | - | [3] |
| Sirolimus | Analog | - | 7.6 - 9.7 | |
| Sirolimus | Deuterium-Labeled | - | 2.7 - 5.7 | |
| Everolimus | Analog (32-desmethoxyrapamycin) | - | 4.3 - 7.2 | [2] |
| Everolimus | Deuterium-Labeled (everolimus-d4) | - | 4.3 - 7.2 | [2] |
| Parameter | Method with Analog IS | Method with Deuterated IS | Reference |
| Accuracy | |||
| Mean Bias for Kahalalide F | 96.8% | 100.3% | [3] |
| Precision | |||
| CV for Sirolimus Assay | 7.6 - 9.7% | 2.7 - 5.7% | |
| Variance for Kahalalide F Assay | Significantly higher | Significantly lower (p=0.02) | [3] |
| Recovery | |||
| Analytical Recovery for Everolimus | 98.3 - 108.1% | 98.3 - 108.1% | [2] |
Experimental Protocols
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through various synthetic methods. The choice of method depends on the desired site of labeling, the stability of the substrate, and the required level of deuterium incorporation.
Conceptual Protocol: Synthesis of Deuterated Vitamin D Metabolites [4]
This protocol outlines a convergent synthesis strategy for deuterium-labeled Vitamin D metabolites.
-
Synthesis of Deuterated A-Ring Synthon:
-
Perform a hydrogen/deuterium (H/D) exchange reaction on a suitable precursor alcohol using a catalyst (e.g., Ruthenium on carbon) in deuterium oxide (D₂O).
-
Chemically modify the deuterated alcohol to create the desired A-ring enyne synthon.
-
-
Synthesis of CD-Ring Moiety:
-
Synthesize the appropriate bromoolefin corresponding to the CD-ring of the target Vitamin D metabolite through established organic synthesis routes.
-
-
Coupling Reaction:
-
Perform a palladium-catalyzed coupling reaction (e.g., Suzuki or Sonogashira coupling) between the deuterated A-ring enyne and the CD-ring bromoolefin.
-
-
Deprotection and Purification:
-
Remove any protecting groups and purify the final deuterated Vitamin D metabolite using chromatographic techniques.
-
-
Validation:
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
-
LC-MS/MS Analysis Using a Deuterium-Labeled Internal Standard
The following provides a generalized experimental protocol for a quantitative LC-MS/MS bioanalytical assay.
1. Sample Preparation (Protein Precipitation) [2]
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727), to each tube.
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions [5]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A column with appropriate chemistry (e.g., C18) and dimensions for the analyte of interest.
-
Mobile Phases: Typically a two-component system (A and B), with A being an aqueous phase (e.g., water with 0.1% formic acid) and B being an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled internal standard.
3. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: How a deuterated IS corrects for matrix effects during ionization.
Challenges and Considerations
Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.
-
Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration. If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.
-
Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an IS with high isotopic purity.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis. Their ability to accurately correct for a wide range of analytical variabilities makes them indispensable for achieving high-quality, reproducible data in drug development and other scientific research. A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher or scientist working in this field. By carefully considering these factors and implementing rigorous validation procedures, the full potential of deuterium-labeled internal standards can be realized, leading to data of the highest integrity.
References
The Indispensable Role of Hydrocortisone-d4 in Modern Steroid Hormone Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of steroid hormones is paramount in numerous fields, from clinical diagnostics to endocrinology research and pharmaceutical development. Among the glucocorticoids, cortisol (hydrocortisone) is a key biomarker for a range of physiological and pathological conditions. The gold-standard for steroid hormone analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. The reliability of LC-MS/MS data heavily relies on the use of appropriate internal standards to correct for variations during sample preparation and analysis. This technical guide provides an in-depth overview of the application of Hydrocortisone-d4, a deuterated analog of cortisol, as an internal standard in steroid hormone analysis.
This compound is an ideal internal standard for the quantification of endogenous hydrocortisone.[1][2] Its chemical structure is nearly identical to hydrocortisone, ensuring similar behavior during extraction, chromatography, and ionization. The mass difference introduced by the deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the target analyte.
Quantitative Performance of Methods Utilizing this compound
The use of this compound as an internal standard contributes to the high accuracy and precision of analytical methods for steroid hormone quantification. Below are tables summarizing the quantitative performance data from various validated LC-MS/MS methods.
Table 1: Linearity and Quantification Limits
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LLOD (ng/mL) | Reference |
| Cortisol, Cortisone | Urine | 0.1 - 120 | 0.1 | 0.05 | [3] |
| Tetrahydrometabolites | Urine | 1 - 120 | 1.0 | 0.2 | [3] |
| Cortisol, Cortisone | Saliva | 0.5 - 50 | 0.5 | 0.2 - 0.3 | |
| Cortisol | Serum | 0.25 - 30 µg/dL (7 - 828 nmol/L) | 0.25 µg/dL (7 nmol/L) | 0.2 µg/dL (6 nmol/L) | |
| Cortisol, Cortisone | Plasma | 5 - 600 | - | - | |
| Cortisol, Cortisone, 21-deoxycortisol, 17-hydroxyprogesterone | Plasma | 0.25 - 400 | 0.25 - 2.0 | 0.15 - 0.30 |
Table 2: Recovery, Precision, and Accuracy
| Analyte(s) | Matrix | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Cortisol, Cortisone, Tetrahydrometabolites | Urine | >89 | <10 | <10 | 85 - 105 | [3] |
| Cortisol, Cortisone | Saliva | - | 2 - 4 | <7 | 94 - 105 | |
| Cortisol, Cortisone | Urine | 97 - 123 | 7.3 - 16 | - | - | |
| Cortisol | Urine | 95.2 - 114 | 1.3 - 5.3 | 5.7 - 6.2 | 102 | |
| Cortisone | Urine | 94.8 - 106 | 4.2 - 6.4 | 3.4 - 5.4 | 101 - 108 | |
| Cortisol, Cortisone, 21-deoxycortisol, 17-hydroxyprogesterone | Plasma | 83 - 96 | 2.4 - 11.3 | <10.5 | -9.2 to 12 |
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of cortisol in human plasma using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of steroids from biological matrices.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard working solution of this compound in methanol (B129727). Vortex for 10 seconds.
-
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used for the separation of steroid hormones.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydrocortisone: 363.2 -> 121.2
-
This compound: 367.2 -> 121.2
-
-
Collision Energy: Optimized for each transition.
Visualizations: Workflows and Signaling Pathways
To further elucidate the context of this compound applications, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for steroid hormone analysis using an internal standard.
Caption: Simplified glucocorticoid signaling pathway.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of cortisol in various biological matrices by LC-MS/MS. Its use as an internal standard is critical for mitigating analytical variability, thereby ensuring the high quality of data required in research, clinical, and pharmaceutical settings. The methodologies outlined in this guide, supported by the presented quantitative data, demonstrate the robustness and sensitivity achievable with the proper implementation of deuterated internal standards in steroid hormone analysis. The continued application of such rigorous analytical techniques will undoubtedly advance our understanding of the complex roles of steroid hormones in health and disease.
References
An In-depth Technical Guide to the Safety, Handling, and Application of Hydrocortisone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydrocortisone-d4, a deuterated analog of the glucocorticoid hormone hydrocortisone (B1673445). This document details its safety profile, proper handling procedures, and its primary application as an internal standard in quantitative analysis. Experimental protocols and a discussion of the relevant biological pathways are included to support its use in research and drug development.
Safety Data Sheet (SDS) Summary for this compound
The following sections synthesize data from multiple supplier Safety Data Sheets to provide a comprehensive overview of the hazards and safety precautions associated with this compound.
Hazard Identification
This compound is classified as a pharmaceutical-related compound of unknown potency, though its toxicological properties are expected to be similar to its non-deuterated counterpart, hydrocortisone. The primary health hazards are associated with its hormonal activity.
GHS Classification:
-
Reproductive Toxicity, Category 2 : Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure), Category 2 : May cause damage to organs through prolonged or repeated exposure.[2]
Signal Word: Warning[1]
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
Precautionary Statements:
-
P201: Obtain special instructions before use.[1]
-
P280: Wear protective gloves and protective clothing.[1]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [3][4][5][6] |
| Molecular Weight | 366.5 g/mol | [3][4][7] |
| Appearance | White Solid | [8] |
| Melting Point | 211-214°C | [3] |
| Boiling Point | 566.45°C at 760 mmHg | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml | [4] |
| Storage Temperature | -20°C | [4] |
Toxicological Information
While specific toxicological data for this compound is limited, the information for hydrocortisone is relevant. Chronic exposure to glucocorticoids can lead to significant physiological effects.
| Toxicity Type | Data | Source |
| Acute Toxicity | Oral LD50: No data available for this compound. For Hydrocortisone: >5000 mg/kg (rat) | [9] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | [1] |
| Carcinogenicity | No data available. | [9] |
| Germ Cell Mutagenicity | No data available. | [9] |
Handling, Storage, and Disposal
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
-
Handling : Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area or under a fume hood.[1] Wear appropriate personal protective equipment (PPE).[1]
-
Storage : Store in a tightly sealed container in a cool, dry place at -20°C.[4] Protect from light.
-
Disposal : Dispose of waste material at an approved hazardous waste collection point in accordance with local, state, and federal regulations.[1] Do not allow product to enter drains.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of hydrocortisone in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][8]
General Workflow for Use as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. This allows for the correction of variability that can occur during sample extraction, chromatography, and ionization.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
A Technical Guide to the Solubility and Stability of Hydrocortisone-d4 in Common Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility and stability characteristics of Hydrocortisone-d4 (Cortisol-d4), a deuterated internal standard crucial for the accurate quantification of hydrocortisone (B1673445) in various biological matrices by mass spectrometry. Understanding its behavior in common laboratory solvents is paramount for preparing accurate stock solutions, ensuring the integrity of analytical standards, and obtaining reliable experimental results.
Solubility Profile of this compound
This compound, like its non-deuterated counterpart, is a crystalline solid with limited aqueous solubility but good solubility in several organic solvents. The selection of an appropriate solvent is critical for the preparation of stock solutions for analytical standards.[1][2] Quantitative solubility data is summarized in the table below. For comparison, data for non-deuterated hydrocortisone is also included, as its behavior is largely representative.
Table 1: Quantitative Solubility Data for this compound and Hydrocortisone
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| This compound | Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [2] | |
| Ethanol | 2 mg/mL | [2] | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] | |
| Hydrocortisone | Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] | |
| Ethanol | ~2 mg/mL | [1] | |
| Methanol (B129727) | ~6.2 mg/mL | [3] |
| | Water | Nearly Insoluble (0.28 mg/mL) |[4] |
Note: The solubility of this compound is expected to be very similar to that of hydrocortisone. The data presented is based on manufacturer technical data sheets.
Stability of this compound
The stability of this compound is dependent on its physical state (solid vs. solution) and the storage conditions (temperature, pH, light, solvent).
Solid-State Stability
As a crystalline solid, this compound is highly stable. When stored at -20°C, it is stable for at least four years.[2] The non-deuterated form also exhibits high stability, with a shelf life of ≥4 years at room temperature.[1]
Solution Stability and Degradation
The stability of hydrocortisone in solution is significantly influenced by the solvent, pH, and temperature. While specific long-term solution stability data for this compound is not extensively published, its degradation pathways are expected to mirror those of hydrocortisone. It is generally recommended that aqueous solutions of hydrocortisone not be stored for more than one day.[1]
Key Factors Influencing Solution Stability:
-
pH: Hydrocortisone is particularly unstable in basic (alkaline) conditions.[5] Studies on hydrocortisone succinate (B1194679) solutions show rapid degradation at room temperature but chemical stability for at least 14 days under refrigeration at a pH of 5.5, 6.5, or 7.4.[6][7]
-
Temperature: Elevated temperatures accelerate degradation.[5] Refrigerated storage (3–7°C) is recommended for aqueous solutions to maintain stability.[6][7]
-
Solvent Composition: Hydrocortisone is very unstable in purely aqueous vehicles.[5] The addition of alcohol and glycerin can have a stabilizing effect.[5]
-
Oxidation: The molecule is susceptible to oxidation. The presence of catalysts, such as iron from clay minerals, can significantly accelerate oxidative degradation.[8]
Table 2: Summary of Hydrocortisone Stability and Degradation
| Condition | Observation | Known Degradants | Reference |
|---|---|---|---|
| Solid State | Stable for ≥ 4 years at -20°C. | Not applicable. | [2] |
| Aqueous Solution | Unstable; recommend storing for no more than one day.[1] Rapid degradation at room/high temperatures.[6] | Hydrocortisone-21-aldehyde, Cortisone (B1669442), others. | [1][9][10][11] |
| Basic pH | Unstable. | Not specified, but degradation is rapid. | [5] |
| Acidic pH | More stable than in basic conditions.[5] Acid-catalyzed tautomerization and dehydration can occur under stress.[12] | E/Z isomers from dehydration. | [12] |
| Refrigerated Aqueous Solution (pH 5.5-7.4) | Chemically stable for at least 14 days. | Minimal degradation. | [6][7] |
| Forced Degradation (Oxidative Stress) | Degradation is accelerated. | Cortisone, Hydrocortisone-21-aldehyde. |[8][9][10] |
Experimental Protocols
The following are representative protocols for assessing the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of a compound in a given solvent.
-
Preparation: Accurately weigh a small amount (e.g., 5 mg) of this compound into a clear glass vial.
-
Solvent Addition: Add a precise, small volume of the test solvent (e.g., 100 µL of DMSO) to the vial.
-
Dissolution: Vortex or sonicate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15-30 minutes) to facilitate dissolution.
-
Visual Inspection: Observe the solution against a light and dark background. If the solid is completely dissolved with no visible particulates, the solubility is greater than the current concentration (e.g., >50 mg/mL).
-
Titration (if needed): If the solid is not fully dissolved, add additional known volumes of the solvent incrementally, vortexing/sonicating after each addition, until complete dissolution is achieved.
-
Calculation: Calculate the final concentration in mg/mL. This value represents the approximate solubility. For higher accuracy, this process can be repeated with larger starting amounts of the solid.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation products and pathways under stress conditions, which is essential for developing a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (B52724) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4-8 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution (in a stable solvent like acetonitrile) at 70°C for 7 days.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.
-
Control: Keep an aliquot of the stock solution under normal conditions (e.g., 4°C, protected from light).
-
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable final concentration (e.g., 10 µg/mL).
-
LC-MS/MS Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.
-
Column: C18 column (e.g., Atlantis dC18, 3 µm).[13]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile is common.[13]
-
Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transition for this compound (e.g., m/z 367.19 ⟶ 121.24) and scan for potential degradation products.[13]
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Characterize the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the solubility and stability of an analytical standard like this compound.
Caption: Workflow for Solubility and Stability Testing.
Potential Degradation Pathway
This diagram illustrates the primary oxidative degradation pathway of this compound to its corresponding deuterated cortisone and 21-aldehyde analogs, which are known impurities.[9][10]
Caption: Major Oxidative Degradation Pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of hydrocortisone in a zinc oxide lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Hydrocortisone Using Hydrocortisone-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hydrocortisone (B1673445) (cortisol) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hydrocortisone-d4 as an internal standard.
Introduction
Hydrocortisone, the pharmaceutical form of cortisol, is a glucocorticoid essential in the regulation of metabolism, immune response, and stress.[1] Accurate quantification of hydrocortisone in biological samples such as plasma, serum, and urine is crucial in clinical diagnostics, pharmacokinetic studies, and drug development. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, specificity, and robustness.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[1][5]
Experimental Protocols
A variety of methods have been developed for the extraction and analysis of hydrocortisone from different biological matrices. Below are detailed protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the matrix and the desired level of sensitivity.
a) Solid Phase Extraction (SPE) for Urine and Serum
This method is suitable for cleaning up complex matrices like urine and serum, providing high recovery and removal of interferences.[2][6]
-
Materials:
-
Oasis® HLB SPE cartridges (or equivalent)[2]
-
Methanol (B129727), HPLC grade[2]
-
Water, HPLC grade[2]
-
Acetone (B3395972), HPLC grade[2]
-
Hexane, HPLC grade[2]
-
Formic acid[2]
-
Nitrogen gas for evaporation
-
-
Protocol:
-
Precondition the SPE column by sequentially passing 3 mL of methanol and 3 mL of water.[2]
-
Spike 1 mL of the urine or serum sample with the this compound internal standard solution (e.g., a final concentration of 20 ng/mL).[2]
-
Load the spiked sample onto the conditioned SPE column.
-
Wash the column sequentially with 3 mL of water, 3 mL of 20% acetone in water, and 1 mL of hexane.[2]
-
Dry the column under vacuum for 2 minutes.
-
Elute the analytes with 2 mL of methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a methanol/water (1:1) mixture containing 0.1% formic acid for LC-MS/MS analysis.[2]
-
b) Protein Precipitation for Plasma/Serum
This is a simpler and faster method suitable for high-throughput analysis.
-
Materials:
-
Acetonitrile (B52724), HPLC grade[7]
-
Centrifuge
-
-
Protocol:
-
To 100 µL of plasma or serum sample, add a known amount of this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture for 10 seconds.[7]
-
Centrifuge at 10,000 x g for 5 minutes.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS injection. For some applications, a dilution step may be necessary.[7]
-
c) Liquid-Liquid Extraction (LLE) for Plasma/Serum
LLE is a classic extraction technique that can provide clean extracts.
-
Materials:
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent[8]
-
Nitrogen gas for evaporation
-
-
Protocol:
-
To 100 µL of plasma or serum, add the this compound internal standard.
-
Add 4 mL of MTBE and vortex thoroughly.[8]
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[8]
-
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of hydrocortisone and its internal standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Accucore RP-MS 100 mm x 2.1 mm, 2.6 µm or Cadenza CD-C18 250 mm x 3 mm, 3 µm).[8][9]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.[8][9]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[8][9]
-
Column Temperature: 40-50 °C.[8]
-
Elution: A gradient elution is typically employed to separate hydrocortisone from other endogenous compounds. An example gradient is starting with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[8] An isocratic elution can also be used for simpler applications.[10]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[8][10]
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor to product ion transitions are typically monitored:
-
Instrument Parameters: Cone voltage, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.
-
Data Presentation
The following tables summarize the quantitative performance data from various published methods using this compound as an internal standard.
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Reference |
| Hydrocortisone | Synthetic Urine | 5 - 500 | 0.997 | 5 | [10] |
| Hydrocortisone | Urine | 0.1 - 120 | >0.999 | 0.1 | [2] |
| Hydrocortisone | Plasma | 2 - 400 | ≥0.9894 | 2.0 | [11] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Hydrocortisone | Synthetic Urine | 15 | - | 7.2 | 97 | [10] |
| Hydrocortisone | Synthetic Urine | 75 | - | 5.0 | - | [10] |
| Hydrocortisone | Synthetic Urine | 300 | - | 5.2 | 96 | [10] |
| Hydrocortisone | Urine | - | <10% | <10% | 85-105% | [2] |
| Hydrocortisone | Plasma | - | <13.6% | <13.6% | 83-96% | [11] |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of hydrocortisone using this compound as an internal standard by LC-MS/MS.
Caption: Workflow for Hydrocortisone Quantification by LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Urinary Free Cortisol Using Hydrocortisone-d4 Internal Standard
References
- 1. [Measurement of free urinary cortisol and cortisone using liquid chromatography associated with tandem mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 4. academic.oup.com [academic.oup.com]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Hydrocortisone-d4 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of hydrocortisone-d4 (cortisol-d4), a common internal standard for the analysis of hydrocortisone (B1673445) (cortisol), in biological matrices such as human plasma and urine. The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique that offers high specificity and sensitivity. This document outlines optimized mass spectrometry parameters, liquid chromatography conditions, and sample preparation protocols. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.
Introduction
Hydrocortisone is a crucial steroid hormone involved in a wide range of physiological processes. Accurate measurement of hydrocortisone levels is essential in clinical diagnostics and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document details a robust LC-MS/MS method for the reliable detection of this compound, which is applicable to the quantitative analysis of hydrocortisone in various biological samples.
Experimental
Materials and Reagents
-
Hydrocortisone and this compound (Cortisol-d4) standards were purchased from Steraloids, Inc.
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water were obtained from Merck.
-
Formic acid (99%) was sourced from Sigma-Aldrich.
-
Solid Phase Extraction (SPE) columns (e.g., Oasis® HLB) may be used for sample cleanup.
Instrumentation
-
Liquid Chromatography: A UHPLC system such as a Shimadzu Nexera or Agilent 1260 Infinity series.
-
Mass Spectrometry: A triple quadrupole mass spectrometer, for instance, an Agilent 6460 Triple Quad or a Thermo Scientific TSQ Quantiva, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte and internal standard from the biological matrix. Several methods can be employed, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex mix the sample for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Solid-Phase Extraction (for Urine): [1]
-
Precondition an SPE column (e.g., Oasis® HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water.[1]
-
Load 1 mL of urine, previously spiked with this compound internal standard, onto the column.[1]
-
Wash the column with 3 mL of water, followed by 3 mL of an acetone/water mixture (20:80, v/v), and finally with 1 mL of hexane.[1]
-
Dry the column under vacuum for 2 minutes.[1]
-
Elute the analytes with 2 mL of methanol.[1]
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of methanol/water (1:1) with 0.1% formic acid.[1]
-
Inject a 10 µL sample into the LC-MS/MS system.[1]
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the analyte from potential interferences. A reverse-phase C18 column is commonly used.
| Parameter | Condition |
| Column | Agilent Poroshel 120 C18 (2.1 mm × 75 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 30-40% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte, and then returns to the initial conditions for column re-equilibration. |
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Positive ion mode is typically used for hydrocortisone analysis.
Table 1: Mass Spectrometry Parameters for Hydrocortisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Hydrocortisone | 363.2 | 121.2 | 36 | 82 |
| 327.2 | 21 | 80 | ||
| This compound | 367.2 | 121.2 | 36 | 85 |
| 331.2 | 24 | 85 |
Note: These parameters are a starting point and may require optimization on the specific instrument used.[1][2][3][4] The transition m/z 363.2 -> 121.2 is often used for quantification of hydrocortisone, while 367.2 -> 121.2 is used for this compound.[2][3]
Experimental Workflow and Data Analysis
The overall workflow for the quantification of hydrocortisone using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for hydrocortisone quantification.
Data is processed by integrating the peak areas of the analyte (hydrocortisone) and the internal standard (this compound). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of hydrocortisone in the unknown samples is then determined from this calibration curve.
Results and Discussion
The use of a deuterated internal standard like this compound is essential for mitigating the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results. The MRM transitions selected provide a high degree of specificity, minimizing the potential for interference from other endogenous or exogenous compounds.[5]
The described sample preparation and LC-MS/MS methods have been shown to provide excellent linearity, accuracy, and precision for the quantification of hydrocortisone in various biological matrices.[1][2][6] The lower limit of quantification (LLOQ) can be in the low ng/mL range, making this method suitable for clinical and research applications.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound as an internal standard for hydrocortisone analysis by LC-MS/MS. The outlined methods for sample preparation, liquid chromatography, and mass spectrometry, along with the specified parameters, offer a robust and reliable approach for researchers, scientists, and drug development professionals. The provided workflow and tabulated data serve as a practical guide for the implementation of this analytical method.
References
- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Hydrocortisone and Hydrocortisone-d4 in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of hydrocortisone (B1673445) and its deuterated internal standard, hydrocortisone-d4, in human plasma. The method utilizes a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for pharmacokinetic and clinical research studies. A simple protein precipitation step is employed for sample preparation, allowing for high-throughput analysis. The method has been validated for linearity, precision, and accuracy.
Introduction
Hydrocortisone, the pharmaceutical form of cortisol, is a glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1] Accurate measurement of hydrocortisone concentrations in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This application note details a validated LC-MS/MS method for the simultaneous determination of hydrocortisone and this compound in human plasma.
Experimental
Materials and Reagents
-
Hydrocortisone and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of hydrocortisone and this compound from human plasma.
-
To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | 30% B to 95% B in 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer was used for the detection and quantification of the analytes.
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 550°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone | 363.2 | 121.1 |
| This compound | 367.2 | 121.1 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent chromatographic separation of hydrocortisone and this compound. The use of a deuterated internal standard effectively compensated for matrix effects.
Linearity:
The method was linear over the concentration range of 1 to 500 ng/mL for hydrocortisone in human plasma.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Hydrocortisone | 1 - 500 | > 0.995 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 5% | < 6% | 95 - 105% |
| Medium | 50 | < 4% | < 5% | 97 - 103% |
| High | 400 | < 3% | < 4% | 98 - 102% |
Workflow Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the analytical method components.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of hydrocortisone in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method highly suitable for routine analysis in clinical and research laboratories.
References
Application of Hydrocortisone-d4 in Pharmacokinetic Studies of Cortisol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone-d4, a stable isotope-labeled form of cortisol, serves as a critical tool in pharmacokinetic (PK) studies of cortisol. Its use allows for the precise differentiation between endogenous (naturally produced) and exogenous (administered) cortisol, a fundamental requirement for accurate PK analysis. This is particularly important because the administration of exogenous cortisol can suppress the body's natural production, complicating the interpretation of concentration-time data.[1][2] By employing this compound as a tracer, researchers can overcome this challenge and gain a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) of cortisol-based therapies. The primary analytical method for distinguishing and quantifying deuterated and non-deuterated cortisol in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]
Key Advantages of Using this compound:
-
Accurate Differentiation: Enables simultaneous measurement of endogenous and exogenous cortisol and its metabolites.[1]
-
Minimal Physiological Disruption: Tracer doses are typically small enough not to disturb the natural feedback mechanisms of the hypothalamic-pituitary-adrenal (HPA) axis.[1]
-
Precise Pharmacokinetic Profiling: Allows for the accurate determination of key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[7][8]
-
Metabolic Pathway Elucidation: Facilitates the study of cortisol's conversion to cortisone (B1669442) and other metabolites.[1][9][10]
Signaling Pathway of Cortisol
Cortisol, a glucocorticoid hormone, exerts its effects through a well-defined signaling pathway. Being lipid-soluble, it diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with chaperone proteins like Hsp90.[11][12] This binding event causes the dissociation of the chaperone proteins, allowing the cortisol-GR complex to translocate into the nucleus.[11][12] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.[11] This genomic action leads to changes in protein synthesis that underpin cortisol's diverse physiological effects, including regulation of metabolism, immune response, and stress homeostasis.[12][13]
Caption: Cortisol signaling pathway from cell entry to gene transcription.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of Oral this compound
This protocol outlines a typical design for a single-dose pharmacokinetic study in healthy human subjects.
1. Subject Preparation:
-
Recruit healthy adult volunteers who have provided informed consent.[14]
-
Suppress endogenous cortisol production by administering a glucocorticoid with low interference in the cortisol assay, such as dexamethasone (B1670325), prior to the study.[8][15] A common regimen is an evening dose before the study day.
2. Dosing:
-
Administer a single oral dose of this compound. A tracer amount, for instance 5 mg, is often sufficient to be detected without significantly impacting endogenous cortisol levels.[1][9]
3. Sample Collection:
-
Collect serial blood samples at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 10, 20, 30, 40, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours.[1]
-
Process blood samples to obtain plasma or serum, and store them at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma/serum samples.
-
Add an internal standard (e.g., a different deuterated cortisol like Hydrocortisone-d8) to a known volume of the sample.[6]
-
Perform protein precipitation by adding a solvent like acetonitrile.[5]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[16]
-
-
LC-MS/MS Conditions:
-
Utilize a suitable C18 or equivalent column for chromatographic separation.[6]
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the mass transitions for cortisol, this compound, and the internal standard.[4][16]
-
5. Pharmacokinetic Analysis:
-
Calculate the plasma concentration-time profiles for both endogenous cortisol and exogenous this compound.
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).[7][14]
Experimental Workflow Diagram
Caption: Workflow for a pharmacokinetic study using this compound.
Data Presentation
The following tables summarize representative pharmacokinetic data for cortisol and its deuterated analogs from various studies.
Table 1: Pharmacokinetic Parameters of Oral Hydrocortisone (B1673445)
| Parameter | Value | Units | Reference |
| Bioavailability | 96 | % | [8] |
| Tmax (Time to Peak) | 1 | hour | [8] |
| Cmax (Peak Concentration) | 300 | ng/mL | [8] |
| Half-life (t1/2) | 1.7 | hours | [8] |
| Volume of Distribution (Vd) | 34 | L | [8] |
| Total Body Clearance | 18 | L/hr | [8] |
Data from a study involving a 20 mg oral dose of hydrocortisone with prior dexamethasone suppression.[8]
Table 2: Plasma Concentrations of Deuterated Cortisol and Cortisone After a Single Oral 5 mg Dose of Cortisol-d5
| Time After Dosing | Cortisol-d5 Concentration (ng/mL) | Cortisone-d5 Concentration (ng/mL) |
| 10 min | 154.8 | 2.7 |
| 30 min | 196.6 (Peak) | - |
| 40 min | - | 15.5 (Peak) |
| 4 hours | 26.9 | 4.6 |
This study used Cortisol-d5, but the pharmacokinetic behavior is analogous to this compound.[1]
Table 3: LC-MS/MS Method Parameters for Cortisol and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cortisol | 363 | 121 | [4] |
| Cortisone | 361 | 163 | [4] |
| Hydrocortisone-d3 | 366 | 121 | [4] |
| This compound | 367 | 121 | [4] |
| Cortisone-d3 | 364 | 164 | [4] |
Conclusion
The use of this compound is an indispensable technique in modern pharmacokinetic research of cortisol. It provides a robust and reliable method to distinguish between endogenous and exogenous sources of the hormone, allowing for precise characterization of its metabolic fate. The detailed protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development, ensuring the generation of high-quality, interpretable pharmacokinetic data.
References
- 1. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interaction between endogenous cortisol and exogenous corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope methodology for kinetic studies of interconversion of cortisol and cortisone in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Achieving a physiological cortisol profile with once-daily dual-release hydrocortisone: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Daily endogenous cortisol production and hydrocortisone pharmacokinetics in adult horses and neonatal foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: Therapeutic Drug Monitoring of Hydrocortisone Using Hydrocortisone-d4
Introduction
Therapeutic drug monitoring (TDM) of hydrocortisone (B1673445) (cortisol) is crucial for managing various conditions, including adrenal insufficiency, congenital adrenal hyperplasia, and Cushing's syndrome.[1][2] Accurate quantification of hydrocortisone in biological matrices is essential for optimizing dosage regimens and minimizing adverse effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for this purpose due to its high sensitivity and specificity, which allows it to overcome the interferences often seen with immunoassays.[1][3][4] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by compensating for variations during sample preparation and analysis.[5] Hydrocortisone-d4 (Cortisol-d4), a deuterated analog of hydrocortisone, is widely used as an internal standard for the quantification of hydrocortisone in various biological samples such as serum, urine, and saliva.[1][3][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of hydrocortisone by LC-MS/MS.
Principle of the Method
The methodology involves the addition of a known amount of this compound to the biological sample (serum, urine, or saliva) as an internal standard.[1][8] The sample then undergoes a preparation process, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to isolate the analyte and internal standard from matrix components.[8][9][10] The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a reversed-phase C18 column.[1] The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, detects and quantifies hydrocortisone and this compound based on their specific precursor-to-product ion transitions.[3][7] The ratio of the peak area of hydrocortisone to that of this compound is used to calculate the concentration of hydrocortisone in the sample by referencing a calibration curve.
Key Performance Characteristics
The use of this compound as an internal standard in LC-MS/MS methods for hydrocortisone quantification demonstrates excellent analytical performance.
| Parameter | Urine | Serum/Plasma | Saliva |
| Linearity Range | 7-828 nmol/L[1][11] | 1.0-500.0 ng/mL[3] | 0.2-25 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 5-6 nmol/L[1][12] | 1.0 ng/mL[3] | 0.2 ng/mL[7] |
| Intra-assay Precision (%CV) | < 6%[12] | 1.5-5.3%[3] | 0.9-3.9%[7] |
| Inter-assay Precision (%CV) | 7.3-16%[1] | < 10%[8] | Not explicitly reported |
| Accuracy (%Bias or Recovery) | 97-123% Recovery[1][11] | 95.4-102.5% Accuracy[3] | 98.2-100.4% Accuracy[7] |
Experimental Protocols
Below are detailed protocols for the analysis of hydrocortisone in serum/plasma and urine using this compound as an internal standard.
Protocol 1: Quantification of Hydrocortisone in Human Serum/Plasma
This protocol is based on a liquid-liquid extraction method, which is a common and effective technique for cleaning up serum samples.
1. Materials and Reagents
-
Hydrocortisone certified reference material
-
This compound (internal standard)[6]
-
HPLC-grade methanol (B129727), ethyl acetate (B1210297), and water[3]
-
Ammonium (B1175870) acetate[3]
-
Human serum/plasma (drug-free for calibration standards and quality controls)
-
Glass test tubes
-
Pipettes and tips
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
2. Standard and Internal Standard Preparation
-
Hydrocortisone Stock Solution (1 mg/mL): Dissolve an appropriate amount of hydrocortisone in methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Serially dilute the hydrocortisone stock solution with methanol:water (1:1, v/v) to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of serum/plasma, calibration standard, or quality control into a glass tube.[3]
-
Add a specified amount of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 2 mL of ethyl acetate to each tube.[3]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient: Isocratic elution with 75% Mobile Phase B[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the calibration standards.
-
Use a weighted (1/x) linear regression to fit the calibration curve.
-
Determine the concentration of hydrocortisone in the unknown samples from the calibration curve.
Protocol 2: Quantification of Hydrocortisone in Human Urine
This protocol utilizes solid-phase extraction (SPE), providing a high degree of sample cleanup.
1. Materials and Reagents
-
Hydrocortisone certified reference material
-
This compound (internal standard)
-
HPLC-grade methanol, water, acetone (B3395972), hexane, and formic acid
-
SPE cartridges (e.g., Oasis HLB, 60 mg)[8]
-
Urine samples
-
Pipettes and tips
-
SPE manifold
-
Sample concentrator
-
LC-MS/MS system
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add a known amount of this compound internal standard.[8]
-
Precondition the SPE column with 3 mL of methanol followed by 3 mL of water.[8]
-
Load the urine sample onto the SPE column.
-
Wash the column sequentially with 3 mL of water, 3 mL of 20% acetone in water, and 1 mL of hexane.[8]
-
Dry the column under vacuum for 2 minutes.
-
Elute the analytes with 2 mL of methanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (1:1) containing 0.1% formic acid.[8]
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for hydrocortisone TDM using this compound.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bmbreports.org [bmbreports.org]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Quantifying Endogenous Cortisol Levels with Hydrocortisone-d4 Spiking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone, is a critical biomarker for a range of physiological processes, including stress response, metabolism, and immune function.[1][2] Accurate quantification of endogenous cortisol levels is essential in various research and clinical settings, from endocrinology to drug development. This document provides a detailed application note and protocols for the robust and sensitive quantification of cortisol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrocortisone-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]
Principle of the Method
This method employs isotope dilution mass spectrometry. A known amount of this compound, a deuterated form of cortisol, is "spiked" into the biological sample.[1] This internal standard is chemically identical to endogenous cortisol and behaves similarly during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the deuterium (B1214612) atoms. By comparing the mass spectrometry signal of the endogenous cortisol to that of the known amount of this compound, the concentration of the endogenous cortisol can be accurately determined.[3]
Signaling Pathway and Experimental Workflow
Cortisol Synthesis and Regulation
Endogenous cortisol production is regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[4][5] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol.[4][5][6] Cortisol itself exerts negative feedback on the hypothalamus and pituitary to suppress further CRH and ACTH release, thus maintaining hormonal balance.[4]
Experimental Workflow for Cortisol Quantification
The general workflow for quantifying endogenous cortisol involves sample collection, addition of the this compound internal standard, sample preparation to extract and purify the analytes, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific biological matrix and available instrumentation.
Protocol 1: Cortisol Quantification in Human Serum/Plasma
1. Materials and Reagents
-
Cortisol standard (Sigma-Aldrich or equivalent)
-
This compound (Cortisol-d4) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)[7]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), and water[7][8]
-
Formic acid and ammonium (B1175870) acetate[9]
-
Charcoal-stripped serum for calibration curve preparation (to remove endogenous steroids)[7]
-
Centrifuge tubes, autosampler vials
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortisol and this compound in methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the cortisol stock solution with methanol to create calibration standards. Prepare a working internal standard solution of this compound in methanol (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of serum/plasma sample, calibration standard, or quality control sample into a centrifuge tube.
-
Add a specific volume of the this compound working solution to each tube (e.g., 20 µL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[9][10]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution with water and methanol, both containing a small amount of formic acid or ammonium acetate (e.g., 0.1% formic acid or 5 mM ammonium acetate), is typical.[7][9]
-
Flow Rate: A flow rate of 0.25-0.5 mL/min is common.[8]
-
Injection Volume: 10-20 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8]
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for cortisol and this compound. A common transition for cortisol is m/z 363 -> 121, and for this compound is m/z 367 -> 121.[11]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of cortisol to this compound against the concentration of the calibration standards.
-
Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Cortisol Quantification in Human Urine
1. Sample Preparation (Dilute-and-Shoot or SPE)
-
For Dilute-and-Shoot:
-
For Solid-Phase Extraction (SPE) for higher sensitivity:
-
Urine samples may require an enzymatic hydrolysis step to measure total cortisol (free and conjugated).[9]
-
Condition a C18 SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences.
-
Elute cortisol and this compound with an appropriate solvent (e.g., dichloromethane:methanol 9:1).[9]
-
Evaporate the eluate and reconstitute as described in the serum/plasma protocol.
-
2. LC-MS/MS Conditions and Data Analysis
-
The LC-MS/MS conditions and data analysis are generally similar to those for serum/plasma analysis, with potential modifications to the chromatographic gradient to handle the different matrix.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for cortisol quantification using a deuterated internal standard.
Table 1: Method Performance for Cortisol in Serum/Plasma
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.15 - 1.0 ng/mL | [7][9] |
| Limit of Detection (LOD) | 0.2 ng/mL | [7] |
| Intra-assay Precision (%CV) | 1.5 - 5.3% | [7] |
| Inter-assay Precision (%CV) | < 10% | [13] |
| Accuracy | 95.4 - 102.5% | [7] |
| Recovery | ~96.4% | [7] |
Table 2: Method Performance for Cortisol in Urine
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 200 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.85 ng/mL | [9][13] |
| Intra-assay Precision (%CV) | < 6.0% | [10] |
| Inter-assay Precision (%CV) | 5.7 - 6.2% | [10] |
| Accuracy | 90.5 - 114% | [10] |
| Recovery | > 89% | [13] |
Table 3: Method Performance for Cortisol in Hair
| Parameter | Typical Value | Reference |
| Linearity Range | up to 500 pg/mg | [14] |
| Correlation Coefficient (r²) | > 0.999 | [14] |
| Lower Limit of Quantification (LOQ) | 0.5 - 1.0 pg/mg | [14] |
| Limit of Detection (LOD) | 0.1 - 0.2 pg/mg | [14] |
| Precision (%CV) | < 10% | [14] |
| Recovery | 82.1 - 102.3% | [14] |
Conclusion
The use of this compound as an internal standard coupled with LC-MS/MS provides a highly specific, sensitive, and accurate method for the quantification of endogenous cortisol in various biological matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate robust bioanalytical methods for cortisol measurement. Proper method validation is crucial to ensure reliable and reproducible results in research and clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hydrocortisone-d4 concentration for different sample matrices
Welcome to the technical support center for optimizing Hydrocortisone-d4 (d4-HC) concentration in different sample matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the use of d4-HC as an internal standard (IS) in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to mimic the behavior of the endogenous analyte, hydrocortisone (B1673445), during sample preparation and analysis. By adding a known concentration of d4-HC to all samples, calibration standards, and quality controls, it helps to compensate for variability that can be introduced during various stages of the analytical process.[1][2] This includes differences in sample extraction recovery, injection volume discrepancies, and variations in instrument response, often caused by matrix effects.[1][2]
Q2: What is a typical concentration range for this compound as an internal standard?
A2: The optimal concentration of this compound can vary depending on the specific assay, sample matrix, and instrument sensitivity. However, a common practice is to use a concentration that is within the range of the calibration curve and reflects the expected endogenous levels of hydrocortisone in the study samples. For example, in some methods for urine analysis, a final concentration of 20 ng/mL of Cortisol-D4 has been used.[3] Another approach is to prepare a working solution of around 50 nM.[4] It is recommended that the signal response of the internal standard be approximately one-third to one-half of the upper limit of quantification (ULOQ) of the analyte.[5]
Q3: What are "matrix effects" and how do they affect my results?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, such as salts, phospholipids (B1166683), and proteins.[6] These effects can either suppress or enhance the signal of both the analyte and the internal standard.[6] While a SIL-IS like this compound is designed to co-elute with the analyte and experience similar matrix effects, severe interference can still lead to inaccurate quantification.[6] For instance, ion suppression is a common issue where matrix components compete with the analyte for ionization, resulting in a reduced signal.[6]
Q4: Should I expect 100% recovery for this compound during sample preparation?
A4: While high and consistent recovery is desirable, achieving 100% recovery is not a strict requirement for a validated bioanalytical method. The key is that the recovery of the internal standard should be reproducible across all samples.[7] Regulatory guidance does not specify an acceptance criterion for percent recovery, but it emphasizes the need for it to be efficient and consistent.[7] Recoveries in the range of 87% to 101% have been reported for steroid analysis using solid-phase extraction (SPE).[8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: High variability in the this compound signal across a single run.
-
Question: My this compound peak areas are inconsistent across my calibration standards, QCs, and unknown samples within the same batch. What could be the cause and how can I fix it?
-
Answer: High variability in the internal standard (IS) response can stem from several sources.[1] It is crucial to investigate the root cause to ensure data integrity.
-
Potential Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between samples.
-
Pipetting Errors: Inaccurate or inconsistent addition of the d4-HC spiking solution.
-
Matrix Effects: Significant differences in the composition of the matrix between individual samples (e.g., lipemic or hemolyzed samples).[9]
-
Instrument Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance.[1]
-
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure thorough vortexing at each step and consistent timing for incubations and extractions.
-
Verify Pipettes: Calibrate and verify the accuracy and precision of the pipettes used for IS spiking.
-
Evaluate Matrix Effects: A post-extraction spike experiment can help quantify the degree of matrix-induced ion suppression or enhancement.
-
Monitor System Suitability: Check the performance of the LC-MS/MS system with a series of neat standard injections to rule out instrument variability.
-
Acceptance Criteria: The European Bioanalysis Forum suggests that if the IS response in an unknown sample is less than 50% of the average IS response in the calibration standards and QCs, and the analyte response is below the lower limit of quantitation (LLOQ), the sample should be re-analyzed.[1]
-
-
Issue 2: The this compound signal is significantly lower in my unknown samples compared to my calibrators and QCs.
-
Question: I've observed a consistent drop in the this compound signal in my patient/animal samples, but the signal is stable in my standards and QCs. What does this indicate?
-
Answer: This pattern often points to a systematic difference in the matrix composition between your authentic samples and the surrogate matrix used for your calibrators and QCs.
-
Potential Causes:
-
Endogenous Matrix Components: The biological matrix of your unknown samples may contain higher levels of interfering substances (e.g., phospholipids, metabolites) that are not present in the stripped or synthetic matrix used for your standards.[10]
-
Sample Pre-treatment: Differences in sample collection or pre-treatment (e.g., use of different anticoagulants) can alter the matrix.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Consider a more rigorous sample preparation method. If you are using protein precipitation (PPT), switching to solid-phase extraction (SPE) or supported liquid extraction (SLE) can provide a cleaner extract by more effectively removing phospholipids and other interferences.[11][12]
-
Chromatographic Separation: Optimize your LC method to better separate the hydrocortisone and d4-HC from the co-eluting matrix components.
-
Matrix-Matched Calibrators: If possible, prepare your calibration standards and QCs in a matrix that is as close as possible to your unknown samples (e.g., pooled plasma from the same population).
-
-
Issue 3: I am seeing a peak for Hydrocortisone in my blank samples (double blank).
-
Question: Even when I inject a blank sample (matrix without analyte or IS), I see a signal at the retention time of hydrocortisone. Why is this happening?
-
Answer: The presence of a hydrocortisone peak in a double blank sample indicates contamination or endogenous presence.
-
Potential Causes:
-
Endogenous Hydrocortisone: The "blank" matrix you are using (e.g., stripped serum) may not be completely free of endogenous hydrocortisone.[7]
-
Cross-Contamination: Carryover from a previous injection or contamination of your solvents, vials, or pipette tips.
-
Impurity in IS: The this compound internal standard may contain a small amount of unlabeled hydrocortisone.
-
-
Troubleshooting Steps:
-
Source a Different Blank Matrix: Obtain a new lot of blank matrix or consider using an alternative surrogate matrix.
-
Thoroughly Clean the System: Implement a rigorous wash sequence for the autosampler and injection port between samples. Use fresh solvents and consumables.
-
Check IS Purity: Analyze a neat solution of your this compound to check for the presence of unlabeled hydrocortisone. According to ICH M10 guidance, the interference from the IS in the LLOQ sample should not exceed 5%.
-
-
Experimental Protocols & Data
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[11] | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interferences, leading to higher matrix effects.[12] | High-throughput screening where speed is prioritized over extract cleanliness. |
| Supported Liquid Extraction (SLE) | An aqueous sample is loaded onto a diatomaceous earth support. An immiscible organic solvent is then used to elute the analytes, leaving polar interferences behind.[13] | High analyte recovery, high throughput (96-well plate format), and cleaner extracts than PPT.[13][14] | Can have similar matrix effects to conventional liquid-liquid extraction (LLE).[13] | Bioanalysis of hydrocortisone in serum and plasma.[13][14] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. A different solvent is then used to elute the analytes.[8] | Provides the cleanest extracts by effectively removing phospholipids and salts, reducing matrix effects.[8][12] | Can be more time-consuming and require more method development than PPT or SLE. | When low limits of quantification are required and matrix effects are a significant concern. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and performance metrics from validated LC-MS/MS methods for hydrocortisone analysis.
| Matrix | Analyte Conc. Range | IS (d4-HC) Conc. | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Mouse Serum | 2.00–2000 ng/mL | Not specified | ≤12.9% | ≤12.9% | -3.4 to 6.2% | [13][14] |
| Human Urine | 5–500 ng/mL | 350 ng/mL working std. | 5.0–7.2% | <7.5% | Not specified | [15] |
| Human Urine | 0.1–120 ng/mL | 20 ng/mL | <10% | <10% | 85–105% | [3] |
| Human Urine | 15 and 600 ng/mL (QC) | Not specified | <3% | 5.7–6.2% | 102% | [16] |
Visualized Workflows and Pathways
General Bioanalytical Workflow
This diagram outlines the typical steps involved in a quantitative bioanalysis experiment using an internal standard.
Caption: A typical workflow for quantitative bioanalysis.
Troubleshooting Logic for IS Variability
This decision tree provides a logical approach to troubleshooting issues with internal standard variability.
Caption: A decision tree for troubleshooting IS variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. lcms.cz [lcms.cz]
Addressing matrix effects in cortisol analysis with Hydrocortisone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hydrocortisone-d4 as an internal standard to address matrix effects in cortisol analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact cortisol analysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest (cortisol).[1] These components can include salts, proteins, lipids (especially phospholipids), and other endogenous substances.[1] Matrix effects refer to the alteration of the ionization efficiency of cortisol caused by these co-eluting compounds.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of cortisol quantification.[1][2]
Q2: Why is this compound recommended as an internal standard for cortisol analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for cortisol.[3][4][5] SIL internal standards are the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[6] This means that this compound will co-elute with cortisol and experience similar degrees of matrix-induced ion suppression or enhancement.[7] By calculating the ratio of the cortisol peak area to the this compound peak area, these variations can be normalized, leading to more accurate and precise quantification.[7]
Q3: How can I qualitatively and quantitatively assess matrix effects in my cortisol assay?
A3: Both qualitative and quantitative methods can be employed to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a cortisol standard solution into the mobile phase stream after the analytical column but before the mass spectrometer.[1][8] A blank matrix extract is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the stable baseline signal indicates the retention times where matrix components are causing interference.[1][8]
-
Quantitative Assessment (Post-Extraction Spike): This is a widely accepted method to measure the extent of matrix effects.[2][6][8] It involves comparing the peak area of cortisol spiked into an extracted blank matrix with the peak area of cortisol in a neat solution at the same concentration.[2][8] The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[8]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in cortisol quantification despite using this compound.
-
Possible Cause: Inconsistent matrix effects across different samples or lots that are not being fully compensated for by the internal standard. This can happen with highly variable biological matrices.
-
Troubleshooting Steps:
-
Re-evaluate Sample Preparation: Enhance the sample cleanup procedure to remove more interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other matrix components than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[7][9]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between cortisol and the regions of significant ion suppression identified through post-column infusion.[1][7]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency.[7]
-
Issue 2: Significant ion suppression is observed for both cortisol and this compound.
-
Possible Cause: Co-elution with a high concentration of interfering substances, most commonly phospholipids in plasma or serum samples.[1][2]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. Consider using a phospholipid removal plate or a more selective SPE sorbent.
-
Chromatographic Separation: Modify the chromatographic method to separate the analytes from the interfering phospholipids. A longer gradient or a different column chemistry might be necessary.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their influence on ionization.[10] However, ensure that the diluted cortisol concentration remains above the lower limit of quantification (LLOQ).
-
Issue 3: The peak area of this compound is inconsistent across the analytical run.
-
Possible Cause: This could be due to issues with the internal standard addition, sample extraction variability, or instrument instability.
-
Troubleshooting Steps:
-
Verify IS Addition: Ensure the internal standard is accurately and consistently added to every sample, calibrator, and quality control sample.
-
Assess Extraction Recovery: Evaluate the recovery of this compound to ensure the extraction process is consistent. This can be done by comparing the peak area of the IS in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Check Instrument Performance: Run a system suitability test to ensure the LC-MS/MS system is performing optimally and that there are no issues with the autosampler or detector.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike cortisol and this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, serum, urine). Spike cortisol and this compound into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Spiked Matrix): Spike cortisol and this compound into the blank biological matrix before the extraction process. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS-Normalized Matrix Factor: The coefficient of variation of the IS-normalized matrix effect is determined by dividing the matrix effect of the analyte by the matrix effect of the internal standard.[11]
-
| Parameter | Acceptable Criteria |
| Matrix Factor | Ideally 85-115% |
| Recovery | Consistent and reproducible |
| IS-Normalized Matrix Factor CV% | ≤15% |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the cortisol and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for cortisol analysis using this compound.
Caption: How this compound corrects for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. 氢化可的松-D4标准液 CRM 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting poor peak shape of Hydrocortisone-d4 in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Hydrocortisone-d4. This guide provides detailed answers to frequently asked questions (FAQs) and protocols to help researchers, scientists, and drug development professionals resolve poor peak shape during their analyses.
Troubleshooting Poor Peak Shape: FAQs
This section addresses common peak shape problems encountered during the chromatographic analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect integration accuracy and resolution.[1]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound can interact with acidic silanol groups on the surface of silica-based columns, especially at a mobile phase pH above 3.0.[2][3][4][5] This secondary interaction mechanism can delay the elution of a portion of the analyte, causing the peak to tail.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2 and 4) helps protonate the silanol groups, minimizing these unwanted interactions.[3][6][7]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated or "end-capped" column where residual silanol groups have been chemically treated to reduce their activity.[2][5]
-
Solution 3: Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH across the column.[7][8]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or impurities at the column inlet can create active sites that cause tailing.[4][5]
-
Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter.[8]
-
Solution 2: Implement Sample Clean-up: Use a solid-phase extraction (SPE) procedure to remove interfering contaminants from the sample before injection.[3]
-
Solution 3: Column Washing: If the column is contaminated, follow a proper column flushing and regeneration protocol. If the problem persists after washing, the column may need to be replaced.[7][8]
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[2][7][9]
| Cause of Tailing | Recommended Solution |
| Secondary Silanol Interactions | Lower mobile phase pH to 2-4; Use an end-capped column.[2][5][6] |
| Column Contamination | Use a guard column; Implement sample clean-up (SPE); Flush the column.[3][8] |
| Column Overload | Reduce the mass of sample injected on the column.[4][8] |
| Extra-Column Volume | Use narrow-bore tubing and ensure proper connections.[2][9] |
Q2: What is causing my this compound peak to show fronting?
Peak fronting, where the peak's leading edge is sloped or "stretched," is often related to sample concentration or solvent issues.[1][10]
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly.[4][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and elute unevenly, often leading to fronting.[4][9][10]
-
Poorly Packed Column: A void or channel at the head of the column can cause the sample band to distort upon injection, leading to fronting or split peaks.[10][14]
Q3: My this compound peak is split or has a shoulder. What should I check?
Split or shoulder peaks suggest that the analyte band is being distorted, often at the column inlet.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, distorting the flow path of the sample as it enters the stationary phase.[8]
-
Solution 1: Backflush the Column: Disconnect the column, reverse its direction, and flush it to waste with a strong solvent. This can dislodge particulates from the inlet frit.[8][15]
-
Solution 2: Replace the Frit: If backflushing does not work, the inlet frit may need to be carefully replaced.
-
Solution 3: Use an In-line Filter: An in-line filter installed before the column can prevent particulates from reaching the frit.[5]
-
-
Column Bed Deformation (Void): A void or channel at the head of the column packing material can cause the sample to be distributed unevenly, resulting in a split peak.[5][16]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a large volume of sample dissolved in a solvent that is immiscible with or much stronger than the mobile phase can cause peak splitting.[13][15]
Q4: The this compound peak is broader than expected. How can I improve it?
Broad peaks can compromise resolution and sensitivity. This issue can stem from both on-column and extra-column effects.
Potential Causes and Solutions:
-
Large Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can cause the initial analyte band to be wide, resulting in a broad peak.[12]
-
Solution: Reduce Injection Volume: Decrease the injection volume to ensure a narrow analyte band at the start of the separation.[12]
-
-
Extra-Column Band Broadening: As with peak tailing, excessive tubing length or internal diameter, and loose fittings contribute to peak broadening.[7][9]
-
Low Mobile Phase Strength: If the mobile phase is too weak (e.g., too low a percentage of organic solvent), the analyte will move too slowly and disperse along the column, leading to a broad peak.[1]
-
Solution: Increase Mobile Phase Elution Strength: Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to achieve a sharper peak.[7][17]
-
-
Column Deterioration: An old or contaminated column will lose efficiency, resulting in broader peaks for all analytes.[12][16]
Q5: I see a "ghost peak" near my this compound retention time. What is it and how do I get rid of it?
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and can interfere with quantitation.[18]
Potential Causes and Solutions:
-
Injector Carryover: Residual sample from a previous injection can be introduced into the current run, appearing as a ghost peak.
-
Solution: Implement Needle Wash: Ensure the autosampler's needle wash function is active and uses a strong solvent to effectively clean the needle between injections. Run several blank injections after a high-concentration sample to check for carryover.
-
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents (water, methanol, acetonitrile) or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[18]
-
Solution: Use High-Purity Solvents: Always use fresh, HPLC- or LC-MS-grade solvents and additives.[11] Filter aqueous mobile phases if necessary.
-
-
Sample Contamination: The ghost peak could be an actual compound that is co-eluting with or near this compound. Endogenous isomers of cortisol, such as 20α- and 20β-dihydrocortisone, are known to interfere with cortisol analysis and could potentially affect the baseline around the deuterated standard.[19]
Visual Troubleshooting Guides
General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing the root cause of poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor peak shape.
This compound Structural Information
Understanding the structure of this compound helps in predicting its chromatographic behavior.
Caption: Key structural features of the this compound molecule.
Experimental Protocols & Data
Reference Chromatographic Conditions
The following table summarizes typical HPLC and UPLC-MS/MS conditions used for the analysis of hydrocortisone (B1673445) and its deuterated internal standard, compiled from various methods.[21][22][23][24] This can serve as a starting point for method optimization.
| Parameter | Example Condition 1 (HPLC-UV)[21] | Example Condition 2 (LC-MS/MS)[22] | Example Condition 3 (LC-MS/MS)[24] |
| Column | ODS C18 (150 x 4.6 mm, 5 µm) | Oasis® HLB (3 mL, 60 mg) for SPE | Novapak C18 |
| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10 v/v/v) | Methanol/Water (1:1) with 0.1% Formic Acid | 53% Methanol, 47% 10 mM Ammonium Formate (pH 4.0) |
| Flow Rate | 1.0 mL/min | Not specified for LC | 80 µL/min |
| Detection | UV at 254 nm | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Temperature | Ambient | Not specified | Ambient |
| Injection Vol. | 20 µL | 10 µL | Not specified |
Protocol 1: Column Flushing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a thorough wash is recommended.
Objective: To remove strongly retained contaminants from the column.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Reverse Column Direction: For removing inlet contamination, reversing the column for the wash is often effective.[8]
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (if compatible with the stationary phase).
-
Organic Wash: Flush with 20-30 column volumes of a strong, compatible organic solvent like acetonitrile or methanol. For reversed-phase C18 columns, a sequence of solvents can be used:
-
Water
-
Methanol or Acetonitrile
-
Isopropanol
-
Hexane (only if lipids or very non-polar contaminants are suspected, ensure miscibility)
-
Isopropanol
-
Methanol or Acetonitrile
-
Mobile Phase (without buffer)
-
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
Protocol 2: Sample Solvent Compatibility Test
Objective: To determine if the sample solvent is causing peak distortion.
Procedure:
-
Prepare Two Samples: Prepare two identical aliquots of your this compound standard.
-
Dissolve in Different Solvents:
-
Sample A: Dissolve in your current sample solvent.
-
Sample B: Evaporate the solvent from the second aliquot and reconstitute the residue in the initial mobile phase composition.[25]
-
-
Inject and Compare: Inject both samples using the same chromatographic method.
-
Analyze Results:
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. academicstrive.com [academicstrive.com]
- 19. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine [umu.diva-portal.org]
- 20. shoulder peak problems, overlapping peak problems - Chromatography Forum [chromforum.org]
- 21. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
Preventing isotopic exchange in Hydrocortisone-d4 samples
Welcome to the technical support center for Hydrocortisone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing isotopic exchange and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for this compound?
Isotopic exchange, also known as Hydrogen-Deuterium (H/D) back-exchange, is a chemical reaction where deuterium (B1214612) atoms on the this compound internal standard are swapped with hydrogen atoms (protons) from the surrounding environment, such as from solvents or atmospheric moisture[1]. This process compromises the isotopic purity of the standard. The consequences of this exchange are significant, as it can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the unlabeled hydrocortisone (B1673445) in your sample, ultimately causing inaccurate quantification[1].
Q2: What are the ideal storage conditions for this compound?
To maintain isotopic and chemical integrity, proper storage is critical. Best practices include:
-
Solid Form: Store lyophilized powder at -20°C or colder in a tightly sealed container, preferably within a desiccator to protect it from moisture[2].
-
Stock Solutions: Store solutions in high-purity aprotic solvents (e.g., acetonitrile, methanol) in amber, tightly sealed vials with PTFE-lined caps (B75204) at -20°C[1][2]. Storing smaller aliquots is advisable to avoid repeated freeze-thaw cycles and warming of the main stock solution[1].
-
Equilibration: Before opening a vial that has been stored in a freezer, always allow it to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid or solution, which is a primary source of hydrogen for unwanted isotopic exchange[1].
Q3: Which solvents should I use for preparing this compound solutions?
The choice of solvent is one of the most critical factors in preventing deuterium exchange.
-
Recommended: High-purity, anhydrous aprotic solvents are strongly recommended. Acetonitrile and methanol (B129727) are common and suitable choices[2].
-
To Avoid: Protic solvents, especially water, should be used with caution. Critically, you must avoid acidic or basic aqueous solutions, as these conditions can catalyze H/D exchange[1][2][3]. If aqueous buffers are required for your assay, they should be near neutral pH.
Q4: Can the position of the deuterium labels on the hydrocortisone molecule affect its stability?
Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule. Labels are most susceptible to exchange if they are on heteroatoms (like -OH or -NH) or on carbon atoms adjacent to electron-withdrawing groups like carbonyls (C=O)[4]. Commercially available this compound is typically deuterated on the steroid backbone (e.g., positions 9, 11, 12, 12), which are generally stable positions[5][6]. However, the presence of nearby ketone and hydroxyl groups means that exposure to harsh pH conditions should still be avoided.
Troubleshooting Guide
Issue 1: I see a significant peak for the unlabeled analyte when I inject only my this compound standard.
This indicates a loss of isotopic purity. The diagram below illustrates the potential causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone-d4 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Hydrocortisone-d4.
Frequently Asked Questions (FAQs)
1. What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][2][3][4] Storing it in a desiccator can provide additional protection against moisture absorption.[1]
2. How should I store stock solutions of this compound?
Stock solutions of this compound should be stored in aprotic solvents like acetonitrile (B52724) or methanol (B129727) at -20°C or colder in tightly sealed, amber vials to prevent solvent evaporation and photodegradation.[1][4] It is advisable to prepare smaller aliquots for daily use to minimize repeated freeze-thaw cycles and warming of the main stock solution.[3] For short to medium-term storage (weeks to months), 2-8°C may be acceptable, but -20°C is recommended for long-term preservation.[1]
3. What are the common signs of this compound degradation?
Degradation of this compound can be indicated by:
-
Appearance of new peaks in the chromatogram during purity analysis by HPLC or LC-MS.
-
A decrease in the peak area of the main this compound compound over time.
-
Changes in the physical appearance of the solid material, such as discoloration.
-
Shifts in mass spectrometry data that indicate loss of deuterium (B1214612) atoms (isotopic exchange).
4. What are the primary degradation pathways for this compound?
Based on studies of hydrocortisone (B1673445), the primary degradation pathways are expected to be similar for this compound and include:
-
Oxidation : The side chain of hydrocortisone is susceptible to oxidation, which can be accelerated by the presence of trace metals or exposure to air.[5][6]
-
Hydrolysis : In aqueous solutions, hydrocortisone can undergo hydrolysis, particularly at non-neutral pH.[7][8]
-
Photodegradation : Exposure to light can induce degradation.[4][9]
-
Thermal Degradation : Elevated temperatures can accelerate the degradation process.[10][11][12]
5. How can I prevent deuterium-hydrogen (H/D) exchange?
To prevent the loss of isotopic purity through H/D exchange:
-
Use aprotic solvents for reconstitution and storage.[1] High-purity acetonitrile or methanol are recommended.
-
Avoid acidic or basic aqueous solutions , as these can catalyze the exchange of deuterium atoms with protons from the solvent.[1][4]
-
Minimize exposure to atmospheric moisture by using tightly sealed vials and handling the compound in a dry environment.[1][3]
6. What is the expected shelf life of this compound?
When stored as a solid at -20°C, this compound can be stable for several years.[2] One manufacturer suggests a stability of at least 4 years under these conditions.[2] However, for solutions, the stability is shorter and highly dependent on the solvent and storage temperature. Stock solutions stored at -80°C may be stable for up to 6 months, while at -20°C, stability might be limited to one month.[13] It is crucial to refer to the manufacturer's certificate of analysis for specific stability information.[1][3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability issues encountered during experiments with this compound.
Diagram: Troubleshooting Workflow for this compound Stability Issues
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Impact of Hydrocortisone-d4 Purity on Quantitative Accuracy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Hydrocortisone-d4 (Cortisol-d4) purity on the accuracy of quantitative analytical methods, such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities in this compound and why are they a concern?
A1: this compound, a stable isotope-labeled (SIL) internal standard, can contain two main types of impurities:
-
Isotopic Impurities: The most significant isotopic impurity is the unlabeled analyte, Hydrocortisone (B1673445) (d0). This occurs due to incomplete deuteration during synthesis. Its presence is problematic because it contributes to the analytical signal of the actual analyte, leading to an overestimation of the hydrocortisone concentration in unknown samples. Other isotopic impurities can include molecules with fewer deuterium (B1214612) atoms than the specified four (e.g., d1, d2, d3).
-
Chemical Impurities: These are structurally different compounds that are byproducts of the synthesis or degradation products. They can potentially interfere with the analysis by co-eluting with the analyte or internal standard and causing ion suppression or enhancement, which can compromise the reliability of the results.
Q2: What are the recommended purity levels for this compound to be used as an internal standard?
A2: For reliable and reproducible quantitative results, high purity of the deuterated internal standard is crucial. General recommendations are:
-
Chemical Purity: >99%
-
Isotopic Enrichment (Purity): ≥98%
It is essential to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity of the this compound lot being used.
Q3: How does the presence of unlabeled Hydrocortisone (d0) in the this compound internal standard affect my quantitative results?
A3: The presence of d0 impurity in your this compound internal standard will introduce a consistent positive bias in your results, leading to an overestimation of the hydrocortisone concentration. This is particularly problematic at the lower limit of quantification (LLOQ), where the signal contribution from the impurity can be a significant portion of the total analyte signal measured. This phenomenon is often referred to as isotopic cross-contribution or crosstalk.
Q4: How can I check for the contribution of the d0 impurity from my this compound internal standard in my assay?
A4: A straightforward experiment can be performed to assess this interference. Prepare a "blank" sample (a sample of the biological matrix without the analyte) and spike it only with the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled hydrocortisone. According to regulatory guidelines, the response of the unlabeled analyte in this sample should be less than 20% of the response observed for the analyte at the Lower Limit of Quantification (LLOQ).
Q5: My calibration curve is non-linear. Could this be related to the purity of my this compound?
A5: Yes, significant isotopic interference between the analyte and the internal standard can cause non-linear calibration curves. This is because the contribution of the d0 impurity from the internal standard is constant across all calibration points, but its relative contribution to the total analyte signal is much higher at lower concentrations, which can skew the linear relationship.
Troubleshooting Guides
Issue 1: Overestimation of Hydrocortisone Concentration, Especially at Low Levels
-
Symptom: Quality Control (QC) samples at the low end of the calibration range consistently show a positive bias, while high QC samples are within acceptable limits. You may also observe a significant peak in the analyte's mass transition when injecting a blank matrix sample spiked only with the internal standard.
-
Potential Cause: The this compound internal standard is contaminated with unlabeled Hydrocortisone (d0).
-
Troubleshooting Steps:
-
Verify the Purity: Review the Certificate of Analysis for your batch of this compound to check the specified isotopic purity.
-
Perform an Interference Check: Prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration. Analyze this sample and measure the peak area for unlabeled Hydrocortisone.
-
Evaluate against LLOQ: Compare the peak area from the interference check to the peak area of your LLOQ standard. If the interference is more than 20% of the LLOQ response, the d0 impurity is likely causing the overestimation.
-
Solution:
-
Obtain a new lot of this compound with higher isotopic purity.
-
If a higher purity standard is not available, you may need to increase the LLOQ of your assay to a level where the contribution of the impurity is less than 20%.
-
-
Data Presentation
The presence of unlabeled Hydrocortisone (d0) as an impurity in the this compound internal standard leads to a predictable positive bias in the quantification of hydrocortisone. The magnitude of this error is most pronounced at lower concentrations. The following table provides a simulated but realistic representation of the impact of d0 impurity on the accuracy of hydrocortisone measurements at different concentration levels.
Table 1: Simulated Impact of d0 Impurity in this compound on Quantitative Accuracy
| d0 Impurity in this compound | Analyte Concentration Level | True Concentration (ng/mL) | Measured Concentration (ng/mL) | % Error (Positive Bias) |
| 0.5% | LLOQ | 1.0 | 1.07 | +7.0% |
| MQC | 50.0 | 50.35 | +0.7% | |
| HQC | 200.0 | 200.7 | +0.35% | |
| 1.0% | LLOQ | 1.0 | 1.14 | +14.0% |
| MQC | 50.0 | 50.7 | +1.4% | |
| HQC | 200.0 | 201.4 | +0.7% | |
| 2.0% | LLOQ | 1.0 | 1.28 | +28.0% |
| MQC | 50.0 | 51.4 | +2.8% | |
| HQC | 200.0 | 202.8 | +1.4% |
This data is simulated based on a constant contribution from the d0 impurity in the internal standard. The actual error will depend on the specific concentrations of the analyte and internal standard used in the assay.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a method to determine the isotopic purity of a this compound standard.
-
Sample Preparation:
-
Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a strong signal (e.g., 1 µg/mL).
-
-
Instrumentation and Method:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC column.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the unlabeled hydrocortisone (m/z 363.2166 for [M+H]+) and the d4-hydrocortisone (m/z 367.2417 for [M+H]+).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as follows:
-
Isotopic Purity (%) = (Sum of peak areas of deuterated forms (d1-d4)) / (Sum of peak areas of all forms (d0-d4)) * 100
-
The percentage of the d0 impurity can be calculated as: d0 Impurity (%) = (Peak area of d0) / (Sum of peak areas of all forms (d0-d4)) * 100
-
-
Protocol 2: LC-MS/MS Method for Hydrocortisone Quantification with Interference Check
This protocol provides a typical LC-MS/MS method for quantifying hydrocortisone in human plasma and includes the procedure for checking for interference from the this compound internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of this compound internal standard solution (e.g., 200 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate hydrocortisone from other endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Hydrocortisone: 363.2 -> 121.1
-
This compound: 367.2 -> 121.1
-
-
-
Interference Check Procedure:
-
Prepare a "zero sample" by taking 100 µL of blank plasma and adding 10 µL of the this compound internal standard solution.
-
Prepare an LLOQ sample by taking 100 µL of blank plasma and spiking it with hydrocortisone to the LLOQ concentration, then adding 10 µL of the this compound internal standard solution.
-
Process both samples as described in the sample preparation section.
-
Analyze both samples by LC-MS/MS.
-
The peak area for the hydrocortisone transition in the zero sample should be less than 20% of the peak area for the hydrocortisone transition in the LLOQ sample.
-
Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis.
Resolving co-elution of interfering compounds with Hydrocortisone-d4
Welcome to the technical support center for resolving co-elution issues involving Hydrocortisone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable quantification of hydrocortisone (B1673445) using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common interfering compounds that co-elute with this compound?
A1: Several compounds can potentially co-elute with this compound, leading to inaccurate quantification. These are primarily due to structural similarities and include:
-
Endogenous Steroid Isomers: The most significant interferences are endogenous isomers of cortisol (hydrocortisone) itself, such as 20α-dihydrocortisone and 20β-dihydrocortisone.[1][2][3] These compounds share the same molecular mass and often produce identical fragments in tandem mass spectrometry (MS/MS), making them difficult to distinguish without adequate chromatographic separation.
-
Other Corticosteroids: Structurally related steroids like cortisone, prednisone, and prednisolone (B192156) can also co-elute depending on the analytical method.[4][5]
-
Drug Metabolites: Certain drug metabolites can interfere. For instance, α-hydroxytriazolam, a metabolite of the benzodiazepine (B76468) triazolam, has been reported to interfere with aldosterone (B195564) analysis and could potentially affect other steroids.[6]
-
Non-Steroidal Drugs: Some non-steroidal drugs, such as the antidepressant paroxetine, have been shown to interfere with the quantification of 17α-hydroxyprogesterone and could pose a risk for other steroid assays.[6]
Q2: My this compound peak is showing signs of interference. What are the initial troubleshooting steps?
A2: If you suspect interference with your this compound internal standard, consider the following initial steps:
-
Confirm Peak Identity: Ensure the peak you are identifying as this compound is correct by comparing its retention time and mass transitions with a pure standard.
-
Evaluate Matrix Effects: Analyze a blank matrix sample (e.g., plasma, urine without the analyte or internal standard) to check for endogenous components that may be causing interference.
-
Chromatographic Peak Shape: Assess the peak shape of your this compound. Tailing, fronting, or split peaks can indicate co-elution or other chromatographic issues.
-
Review Sample Preparation: Inadequate sample preparation can leave behind matrix components that interfere with the analysis.[7] Consider if your extraction method is selective enough.
Q3: How can I improve the chromatographic separation of this compound from interfering compounds?
A3: Optimizing your liquid chromatography (LC) method is crucial for resolving co-elution. Here are several strategies:
-
Switch to UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically <2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC.[4][8][9][10][11]
-
Modify the Mobile Phase:
-
Solvent Selection: Changing the organic solvent in your mobile phase can alter selectivity. For example, substituting acetonitrile (B52724) with methanol (B129727) can change the elution order of steroids due to different solvent properties (aprotic vs. protic).[4][12]
-
Gradient Optimization: Adjusting the gradient slope and duration can improve the separation of closely eluting compounds.
-
-
Select an Alternative Stationary Phase:
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as biphenyl (B1667301) or pentafluorophenyl (PFP) phases, which offer different interactions with the analytes.[12]
-
-
Increase Column Length: Using a longer column or coupling two columns in series can increase the number of theoretical plates and improve resolution, although this will also increase analysis time.[4]
Troubleshooting Guides
Guide 1: Resolving Co-elution with Endogenous Isomers
This guide provides a systematic approach to separate this compound from its endogenous isomers, such as 20α- and 20β-dihydrocortisone.
Problem: Inaccurate quantification of hydrocortisone due to co-eluting endogenous isomers with the this compound internal standard.
Solution Workflow:
Caption: Workflow for resolving isomeric interference.
Detailed Steps:
-
Evaluate Current Resolution: Calculate the resolution between the hydrocortisone peak and the suspected interfering peak. A resolution value of less than 1.5 indicates a need for method optimization.
-
Modify Mobile Phase: A common first step is to change the organic modifier. Methanol can offer different selectivity for steroids compared to acetonitrile.[4]
-
Optimize Gradient: If a solvent change is insufficient, adjust the gradient. A shallower gradient can increase separation but will also lengthen the run time.
-
Change Stationary Phase: If mobile phase optimization fails, a different column chemistry may be necessary. Biphenyl columns are known to provide unique selectivity for aromatic and moderately polar compounds like steroids.[12]
-
Employ Advanced Techniques: For particularly challenging separations, consider advanced techniques like Differential Mobility Spectrometry (DMS). DMS provides an orthogonal separation based on the ion's size, shape, and charge, which can resolve isobaric interferences.[13][14]
Guide 2: Mitigating Interference from Other Steroids and Drugs
This guide outlines steps to identify and resolve interference from other structurally similar steroids or co-administered drugs.
Problem: Co-elution of other steroids (e.g., cortisone) or non-steroidal drugs with this compound.
Experimental Protocol: Method Modification for Improved Selectivity
This protocol details a systematic approach to modify an existing LC-MS/MS method to enhance selectivity and resolve co-elution.
-
System Suitability:
-
Prepare a solution containing hydrocortisone, cortisone, prednisone, prednisolone, and this compound at a known concentration (e.g., 100 ng/mL).
-
Inject this mixture onto your current LC-MS/MS system to establish baseline retention times and resolution.
-
-
Mobile Phase Scouting:
-
Condition A (Acetonitrile): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Condition B (Methanol): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Run identical gradients for both conditions and compare the chromatograms for changes in elution order and resolution.
-
-
Stationary Phase Evaluation:
-
If co-elution persists, repeat the mobile phase scouting on a column with a different stationary phase (e.g., a biphenyl column).
-
-
Data Analysis:
-
Compare the resolution values for all conditions. The combination of mobile and stationary phases that yields the highest resolution for all compounds should be selected for further optimization.
-
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Condition 1 (C18 w/ ACN) | Condition 2 (C18 w/ MeOH) | Condition 3 (Biphenyl w/ MeOH) |
| Resolution (Hydrocortisone/Cortisone) | 1.2 | 1.6 | 2.1 |
| Resolution (Hydrocortisone/Prednisone) | 1.4 | 1.3 | 1.8 |
| Analysis Time (min) | 5.0 | 6.5 | 7.0 |
Visualization of Troubleshooting Logic
Caption: Logic diagram for resolving non-isomeric interference.
Detailed Steps:
-
Literature Review: Before extensive method development, search for published methods that have identified and resolved interferences for similar analytes.
-
Enhance Sample Preparation: A more selective sample preparation technique, such as solid-phase extraction (SPE) with a mixed-mode sorbent, can remove a broader range of interfering matrix components.[7]
-
Chromatographic Optimization: Follow the steps outlined in the first troubleshooting guide to optimize the chromatographic separation.
-
High-Resolution Mass Spectrometry (HRMS): If chromatographic resolution is not possible, HRMS may be able to distinguish between this compound and an interfering compound if they have a sufficient mass difference, even if they are isobaric at nominal mass.[15]
-
Consider an Alternative Internal Standard: If the interference cannot be resolved, it may be necessary to use a different deuterated internal standard with a different retention time or mass.
References
- 1. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. lcms.cz [lcms.cz]
- 6. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. ijcrt.org [ijcrt.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
Improving recovery of Hydrocortisone-d4 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Hydrocortisone-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery of this compound during Solid-Phase Extraction (SPE)?
Low recovery of this compound during SPE can be attributed to several factors:
-
Sorbent Choice/Polarity Mismatch: The retention mechanism of the sorbent may not be appropriate for this compound. For instance, using a highly nonpolar sorbent might lead to irreversible binding, while a very polar sorbent may not retain the analyte sufficiently.[1]
-
Inappropriate Eluent Strength or pH: The elution solvent may not be strong enough to desorb this compound from the sorbent. Additionally, the pH of the sample and elution solvent plays a crucial role in the ionization state of the analyte, affecting its retention and elution.[1]
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the bound this compound from the SPE cartridge.[1]
-
Sample Matrix Interference: Complex biological matrices can contain endogenous components that interfere with the binding of this compound to the sorbent or co-elute with the analyte, causing ion suppression or enhancement in LC-MS analysis.[2][3]
-
Improper Cartridge Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery.[3]
-
High Flow Rate: A high flow rate during sample loading can result in insufficient interaction time between this compound and the sorbent, leading to breakthrough.[3]
Q2: How can I troubleshoot poor reproducibility in my this compound SPE recovery?
Poor reproducibility is a common issue in SPE and can be addressed by examining the following:
-
Drying of the Cartridge Bed: If the sorbent bed dries out before sample loading, it can lead to inconsistent wetting and channeling, resulting in variable recoveries. Always ensure the sorbent bed remains wetted throughout the process.[1]
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can significantly impact reproducibility. Using an automated or semi-automated system can help maintain consistent flow rates.[3]
-
Sample Overloading: Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough and inconsistent recoveries. Ensure the amount of sample loaded is within the manufacturer's recommended capacity.[3]
-
Batch-to-Batch Variability of SPE Cartridges: Inconsistent performance can sometimes be attributed to variations between different lots of SPE cartridges.[4]
Q3: What strategies can be employed to mitigate matrix effects when analyzing this compound by LC-MS/MS?
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of this compound quantification.[2][5] Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: Employing a robust sample preparation method, such as SPE or liquid-liquid extraction (LLE), is crucial to remove interfering matrix components.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for the quantification of endogenous hydrocortisone (B1673445).[6] When analyzing for this compound, a different stable isotope-labeled internal standard (e.g., ¹³C₃-Cortisol) can be used to compensate for matrix effects.[7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[5]
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is similar to the study samples can help to compensate for matrix effects.[8]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[8]
Q4: What are the key considerations for optimizing a Liquid-Liquid Extraction (LLE) protocol for this compound?
For successful LLE of this compound, consider the following:
-
Solvent Selection: The choice of extraction solvent is critical and should be based on the polarity of this compound. A solvent that is immiscible with the sample matrix and has a high affinity for the analyte should be selected.[9]
-
pH Adjustment: The pH of the aqueous sample should be adjusted to ensure that this compound is in its neutral, non-ionized form to maximize its partitioning into the organic solvent.[9]
-
Salting-Out Effect: Adding a salt, such as sodium chloride or sodium sulfate, to the aqueous phase can increase the partitioning of hydrophilic analytes into the organic phase, thereby improving recovery.[9]
-
Back Extraction: For further cleanup, a back-extraction step can be performed. After the initial extraction, the analyte in the organic phase can be re-extracted into a fresh aqueous phase at a pH where it is ionized.[9]
Q5: How does storage and stability of this compound affect recovery?
The stability of this compound in samples and solutions is crucial for accurate quantification.
-
Storage Temperature: Prolonged storage of serum samples at room temperature can lead to the degradation of hydrocortisone, especially at higher concentrations.[10] It is recommended to store samples at 4°C for short-term storage or frozen for long-term storage.[10]
-
pH of Solutions: The pH of prepared solutions can impact the stability of hydrocortisone. Hydrocortisone succinate (B1194679) solutions are more stable under refrigerated conditions and at a slightly acidic to neutral pH.[11][12]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation of the analyte.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Analyte Lost in Loading Step | - Incorrect Sorbent: Ensure the sorbent chemistry matches the polarity of this compound (e.g., reversed-phase for nonpolar analytes).[1] - Strong Sample Solvent: The sample solvent may be too strong, preventing retention. Dilute the sample with a weaker solvent.[13] - Incorrect pH: Adjust the sample pH to ensure this compound is in a neutral form for better retention.[3] - Overloading: Reduce the sample volume or use a larger SPE cartridge.[3] |
| Analyte Lost in Wash Step | - Wash Solvent Too Strong: The wash solvent is partially eluting the analyte. Use a weaker wash solvent.[1][13] - Incorrect pH: Maintain the appropriate pH during the wash step to keep the analyte retained.[13] | |
| Analyte Not Eluting | - Elution Solvent Too Weak: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[1] - Insufficient Elution Volume: Increase the volume of the elution solvent in increments.[1] - Secondary Interactions: There may be secondary interactions between this compound and the sorbent. Consider adding a modifier to the elution solvent or choosing a different sorbent.[14] |
Poor Reproducibility in SPE
| Problem | Possible Cause | Recommended Solution |
| Poor Reproducibility | Cartridge Bed Drying Out | Re-activate and re-equilibrate the cartridge to ensure the packing is fully wetted before loading the next sample.[1] |
| Inconsistent Flow Rate | Use an automated or vacuum manifold system to maintain a consistent flow rate during all steps.[3] | |
| Variable Sample Loading | Ensure precise and consistent sample volumes are loaded onto the SPE cartridge. |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for this compound from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.[15]
-
Take 100 µL of the supernatant and dilute it with 530 µL of LC-MS grade water.[15]
-
Add 10 µL of a 500 ng/mL internal standard solution (e.g., a different deuterated cortisol) to each sample.[15]
-
-
SPE Cartridge Conditioning:
-
Use an appropriate SPE cartridge (e.g., Oasis HLB).[15]
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[15]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low and consistent flow rate.
-
-
Washing:
-
Wash the cartridge sequentially with 1 mL of 20% methanol, followed by 1 mL of hexane (B92381) to remove interferences.[15]
-
-
Elution:
-
Elute the this compound with 3 mL of methanol into a clean collection tube.[15]
-
-
Evaporation and Reconstitution:
Generic Supported Liquid Extraction (SLE) Protocol for this compound from Serum
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Aliquot 100 µL of mouse serum.[16]
-
Add the internal standard.
-
-
SLE Plate Loading:
-
Extraction:
-
Evaporation and Reconstitution:
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 3. specartridge.com [specartridge.com]
- 4. hawach.com [hawach.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Restek - Chromatograms [restek.com]
Best practices for handling and storing Hydrocortisone-d4 to maintain integrity
Welcome to the technical support center for Hydrocortisone-d4. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling and storing this compound to ensure its integrity throughout your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it at -20°C or colder in a desiccator to protect it from moisture.[1][2] For shorter periods, storage at room temperature may be acceptable, but it is advisable to re-analyze the compound's purity if stored under these conditions for an extended time.[3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C in tightly sealed amber vials to protect from light.[1] For short-term storage of working solutions (hours to days), 2-8°C can be acceptable, but long-term storage in aqueous or protic solvents at this temperature is not recommended due to the risk of hydrogen-deuterium (H/D) exchange.[1]
Q3: What solvents are recommended for reconstituting and preparing this compound solutions?
A3: It is critical to use high-purity, aprotic solvents such as acetonitrile (B52724) or methanol (B129727) to prevent H/D exchange.[1][4] Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which will compromise the isotopic purity of the standard.[1]
Q4: What is the expected stability of this compound?
A4: When stored as a solid at -20°C, this compound can be stable for at least four years.[2] If stored at room temperature, it is recommended to re-evaluate its purity after three years.[3] The stability of solutions is highly dependent on the solvent and storage temperature, with solutions in aprotic solvents at -20°C offering the best stability.[1]
Q5: How can I verify the integrity of my this compound standard?
A5: The chemical and isotopic purity of your this compound standard should be verified periodically. High-performance liquid chromatography (HPLC) can be used to assess chemical purity.[5] High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inaccurate quantification results | Degradation of the standard: Improper storage conditions (e.g., elevated temperature, exposure to light) can lead to chemical degradation.[6][7] | Verify the chemical purity of the standard using HPLC. Ensure the standard has been stored according to the recommended conditions (-20°C, protected from light).[1][2] |
| Compromised isotopic purity: H/D exchange may have occurred due to the use of protic solvents or exposure to moisture.[4][8] | Use high-purity aprotic solvents for all solution preparations.[1] Handle the solid standard in a dry, inert atmosphere.[4][8] Verify isotopic purity using HRMS.[1] | |
| Poor chromatographic peak shape | Impure standard: The standard may contain impurities affecting its chromatographic behavior. | Assess the chemical purity of the standard via HPLC. If impurities are detected, a new, high-purity standard may be required. |
| Inappropriate solvent: The solvent used to dissolve the standard may be incompatible with the mobile phase. | Ensure the solvent used for the standard is compatible with your chromatographic method. | |
| Variability between aliquots | Incomplete dissolution: The standard may not have been fully dissolved when preparing the stock solution. | Gently vortex or sonicate the vial after adding the solvent to ensure complete dissolution.[1] |
| Adsorption to container: The analyte may be adsorbing to the surface of the storage vial. | Consider using silanized glass or polypropylene (B1209903) vials to minimize adsorption. |
Quantitative Data Summary
The following table summarizes the recommended storage and handling conditions for this compound to maintain its integrity.
| Parameter | Condition | Rationale | Reference |
| Storage Temperature (Solid) | -20°C or below (Long-term) | Minimizes chemical degradation and preserves stability. | [1][2] |
| Room Temperature (Short-term) | Acceptable for shorter periods, but re-analysis is recommended over time. | [3] | |
| Storage Temperature (Solution) | -20°C (Stock Solution in Aprotic Solvent) | Minimizes solvent evaporation and slows degradation. | [1] |
| 2-8°C (Working Solution) | Suitable for short-term use (hours to days). | [1] | |
| Recommended Solvents | Acetonitrile, Methanol (High-purity, aprotic) | Prevents hydrogen-deuterium (H/D) exchange. | [1][4] |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. | [1][4][8][9] |
| Atmosphere | Store and handle in a dry, inert atmosphere | Prevents moisture absorption and subsequent H/D exchange. | [4][8] |
| Container | Tightly sealed vials | Prevents solvent evaporation and moisture ingress. | [1] |
Experimental Protocols
Protocol for Assessing the Chemical Purity of this compound by HPLC
This protocol provides a general method for assessing the chemical purity of a this compound standard. The specific parameters may need to be optimized for your instrument and column.
-
Preparation of Standard Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a small amount of the standard and dissolve it in a suitable aprotic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute this stock solution with the mobile phase to a working concentration suitable for your detector's linear range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 242 nm.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the prepared standard solution into the HPLC system.
-
Analyze the resulting chromatogram for the presence of any impurity peaks.
-
Calculate the purity of the this compound standard by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. esschemco.com [esschemco.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
The Gold Standard in Cortisol Measurement: A Comparative Guide to Internal Standards for LC-MS/MS Assays
For researchers, scientists, and drug development professionals, the accurate quantification of cortisol is critical for a wide range of studies, from stress and endocrine research to clinical trials. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an internal standard is a pivotal decision that directly impacts the reliability and accuracy of the results. This guide provides an objective comparison of the performance of various internal standards in cortisol assays, with a focus on the widely used Hydrocortisone-d4, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is broadly considered the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry, relies on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for variations in sample preparation, instrument response, and matrix effects.[1][2]
While this compound (cortisol-d4) is a commonly used internal standard for cortisol analysis, other deuterated and non-deuterated analogs are also employed. This guide will delve into the performance characteristics of these alternatives, providing a comprehensive overview to inform your selection process.
Performance Under the Microscope: A Quantitative Comparison
The superiority of deuterated internal standards in mitigating variability and enhancing data quality is well-documented. The following tables summarize key performance parameters from various studies that have validated LC-MS/MS methods for cortisol using different internal standards.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analyte | Matrix | Linearity Range | r² | LLOQ | Reference |
| This compound | Cortisol & Cortisone | Urine | 0.1–120 ng/mL | >0.99 | 0.1 ng/mL | [3] |
| This compound | Cortisol & Cortisone | Urine | 7–828 nmol/L | >0.999 | 6 nmol/L | [4] |
| Cortisol-d3 | Cortisol-d3 | Plasma | 1.5–10% | >0.995 | 2.73 nmol/L | [5][6] |
| Tolperisone (Structural Analog) | Cortisol | Plasma | 2.5–400 ng/mL | ≥0.987 | 2.5 ng/mL | [7] |
| Tolperisone (Structural Analog) | Cortisol | Urine | 1.0–200 ng/mL | ≥0.987 | 1.0 ng/mL | [7] |
Table 2: Precision and Accuracy
| Internal Standard | Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| This compound | Cortisol & Cortisone | Urine | <10% | <10% | 85–105% | [3] |
| This compound | Cortisol & Cortisone | Urine | - | 7.3–16% | - | [4] |
| Cortisol-d3 | Cortisol-d3 | Plasma | <15% | <15% | Within ±15% | [5] |
| Tolperisone (Structural Analog) | Cortisol | Plasma | ≤9.7% | ≤9.7% | ±11.1% | [7] |
| Tolperisone (Structural Analog) | Cortisol | Urine | ≤10.4% | ≤10.4% | ±11.5% | [7] |
Table 3: Recovery
| Internal Standard | Analyte | Matrix | Recovery (%) | Reference |
| This compound | Cortisol & Cortisone | Urine | >89% | [3] |
| This compound | Cortisol & Cortisone | Urine | 97-123% | [4] |
| Tolperisone (Structural Analog) | Cortisol | Plasma | 80–91% | [7] |
| Tolperisone (Structural Analog) | Cortisol | Urine | 80–86% | [7] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline typical experimental workflows for the quantification of cortisol in biological matrices using LC-MS/MS with an internal standard.
Caption: General experimental workflow for cortisol quantification using LC-MS/MS with an internal standard.
Detailed Experimental Protocols
Below are summaries of experimental protocols adapted from published studies, showcasing different approaches to sample preparation and analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Urinary Cortisol and Cortisone with this compound
-
Sample Preparation : To 0.5 mL of urine, 70 ng of this compound internal standard is added. The sample is then extracted with 4.5 mL of methylene (B1212753) chloride. The organic layer is separated, washed, and evaporated to dryness. The residue is reconstituted in a suitable solvent for injection.[4]
-
Liquid Chromatography : A reversed-phase C18 column is used for chromatographic separation.
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer operating in positive ion mode. The multiple reaction monitoring (MRM) transitions monitored are m/z 363.0 → m/z 121.1 for cortisol, m/z 361.0 → m/z 163.0 for cortisone, and m/z 366.9 → m/z 121.2 for this compound.[4]
Protocol 2: Liquid-Liquid Extraction for Plasma Cortisol using a Structural Analog Internal Standard
-
Sample Preparation : Tolperisone is used as the internal standard. Biological samples are extracted with a mixture of hexane (B92381) and methyl tert-butyl ether (8:2, v/v).[7]
-
Liquid Chromatography : An Atlantis dC18 column (2.1×100 mm, 3 µm) is used with a mobile phase of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate (B1210297) (50:50, v/v) at a flow rate of 0.3 ml/min.[7]
-
Mass Spectrometry : Electrospray ionization in positive ion mode is used. The MRM transitions are m/z 363.1 → 121.0 for cortisol and m/z 246.0 → 97.9 for tolperisone.[7]
Signaling Pathways and Logical Relationships
The choice of internal standard is critical in mitigating analytical variability, as illustrated in the following diagram.
Caption: The role of an ideal internal standard in compensating for analytical variability to ensure accurate quantification.
Discussion and Conclusion
The presented data underscores the robust performance of deuterated internal standards, particularly this compound, in the LC-MS/MS quantification of cortisol. These standards consistently demonstrate excellent linearity, low limits of quantification, and high precision and accuracy, which are essential for reliable bioanalytical data. The close physicochemical properties of deuterated standards to the analyte ensure they effectively track and correct for variations throughout the analytical process.[8]
While structural analog internal standards can be a viable alternative when a deuterated standard is unavailable or cost-prohibitive, they may exhibit differences in extraction recovery and ionization response compared to the analyte.[1] As seen in the data for tolperisone, while acceptable validation parameters can be achieved, the performance may not be as tightly controlled as with a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comparative Guide to Cortisol Assay Method Validation Using Hydrocortisone-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of cortisol is critical for a wide range of applications, from clinical diagnostics to stress research. This guide provides a comprehensive comparison of method validation for a cortisol assay using Hydrocortisone-d4 as an internal standard, primarily focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Experimental data and protocols are presented to offer a clear performance benchmark against alternative methods.
Introduction to Cortisol Quantification
Cortisol, a glucocorticoid hormone produced by the adrenal cortex, plays a crucial role in metabolism and the body's response to stress.[1] Its measurement is vital for diagnosing conditions such as Cushing's syndrome and Addison's disease.[2] While various methods exist for cortisol quantification, LC-MS/MS has emerged as a highly specific and sensitive technique, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity with other steroids.[3][4] The use of a stable isotope-labeled internal standard, such as this compound (also known as Cortisol-d4), is essential for accurate quantification in LC-MS/MS by correcting for matrix effects and variations in sample processing.[1][2]
Method Validation Performance
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters for a cortisol assay include linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods for cortisol analysis consistently demonstrate excellent performance. The use of this compound as an internal standard ensures high accuracy and precision.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Salivary Cortisol
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.77 - 1.40 nmol/L |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (Recovery %) | 95.4% - 102.5% |
Data compiled from multiple sources.[5][6]
Comparison with Alternative Methods
While LC-MS/MS is the gold standard, other methods are available, each with its own advantages and limitations.
Table 2: Comparison of Cortisol Assay Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High specificity and sensitivity, can multiplex. | Higher initial instrument cost and complexity. |
| ELISA/CLIA | Enzyme-linked immunosorbent assay/Chemiluminescence immunoassay. | High throughput, lower cost per sample. | Potential for cross-reactivity with other steroids.[3] |
| Colorimetric Assays | Chemical reaction leading to a color change. | Simple, inexpensive.[7] | Lower sensitivity and specificity compared to other methods.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are typical protocols for sample preparation and LC-MS/MS analysis for salivary cortisol.
Saliva Sample Preparation
-
Sample Collection: Saliva samples are collected using a specialized device such as a Salivette®.[6]
-
Centrifugation: Samples are centrifuged to separate the clear saliva from cellular debris.[10][11]
-
Internal Standard Spiking: A known concentration of this compound internal standard is added to each saliva sample.[10][11][12]
-
Liquid-Liquid Extraction: The sample is extracted with an organic solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.[4]
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate cortisol and this compound from other components in the sample.[4][10][11]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both cortisol and this compound (Multiple Reaction Monitoring - MRM).[10][11][13]
-
Quantification: The ratio of the peak area of cortisol to the peak area of the this compound internal standard is used to calculate the concentration of cortisol in the sample by comparing it to a calibration curve.[10][11]
Visualizing the Workflow and Biological Context
Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing the experimental workflow for cortisol assay validation and the cortisol signaling pathway.
Caption: Experimental workflow for cortisol assay validation using LC-MS/MS.
Caption: Simplified cortisol signaling pathway via the HPA axis.
Conclusion
The validation of a cortisol assay using this compound as an internal standard with LC-MS/MS provides a robust, sensitive, and specific method for quantification. This approach is superior to traditional immunoassays in terms of accuracy due to the reduction of cross-reactivity. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to make informed decisions when selecting and implementing a cortisol quantification method. The use of a validated LC-MS/MS method ensures reliable data for both research and clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 4. msacl.org [msacl.org]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Colorimetric Analyses to Determine Cortisol in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wilmarschaufeli.nl [wilmarschaufeli.nl]
- 13. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Basicmedical Key [basicmedicalkey.com]
Inter-Laboratory Comparison of Cortisol Measurements with Hydrocortisone-d4: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydrocortisone-d4 (also known as Cortisol-d4) as an internal standard for the quantification of cortisol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of this compound is evaluated against other commonly used internal standards, supported by experimental data from multiple studies. This document is intended to assist researchers in selecting the appropriate internal standard and methodology for their specific analytical needs.
Overview of Internal Standards in Cortisol Measurement
The accurate quantification of cortisol is critical in clinical research and drug development. LC-MS/MS has become the reference method for its high specificity and sensitivity, surpassing traditional immunoassays which can be prone to cross-reactivity.[1][2] The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS to compensate for variations during sample preparation and analysis. This compound is a widely used deuterated internal standard for cortisol measurement. Other alternatives include Cortisone-d8, Cortisol-d6, and ¹³C-labeled cortisol.
Performance Data of this compound and Alternatives
The following tables summarize the performance characteristics of LC-MS/MS methods for cortisol quantification using this compound and other internal standards across different biological matrices.
Table 1: Performance Characteristics in Serum/Plasma
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Reference |
| This compound | 1.0 - 500.0 | 95.4 - 102.5 | 1.5 - 5.3 | 1.0 | [3] |
| ¹³C₃-Cortisol | 0.5 - 500.0 | Acceptable | Acceptable | 0.5 | [4] |
Table 2: Performance Characteristics in Urine
| Internal Standard | Linearity Range (nmol/L) | Accuracy (%) | Precision (CV%) | LLOQ (nmol/L) | Reference |
| This compound | 2 - 1000 | 90.5 - 105.8 | 0.6 - 6.0 (intra-assay) | 2 | [5] |
| This compound | 5 - 625 | Not Specified | <5 (within-run), <6 (between-run) | 5 | [6][7] |
| Cortisone-d8 | 2 - 1000 | 94.1 - 106.9 | 1.2 - 2.7 (intra-assay) | 2 | [5] |
Table 3: Performance Characteristics in Saliva
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD%) | LLOQ (pg/mL) | Reference |
| This compound | 1.4 - 10 | 95 - 97 | 2 - 3 | 20 | [8] |
Table 4: Performance Characteristics in Sweat
| Internal Standard | Linearity Range (ng/mL) | Bias (%) | Precision (CV%) | LLOQ (ng/mL) | Reference |
| This compound | 0.5 - 50 | -7.9 to 2.1 | ≤8.5 (interday) | 0.5 | [9] |
Experimental Protocols
The methodologies outlined below are representative of typical LC-MS/MS assays for cortisol quantification using this compound as an internal standard.
Sample Preparation
A. Protein Precipitation (for Serum, Plasma, or Urine) [3][5]
-
To 100 µL of the sample (serum, plasma, or urine), add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 g for 5 minutes.
-
Transfer 200 µL of the supernatant to a clean vial.
-
Dilute the supernatant with 600 µL of water.
-
The sample is now ready for injection into the LC-MS/MS system.
B. Solid-Phase Extraction (SPE) (for Urine) [6][10]
-
Precondition an SPE column (e.g., Oasis® HLB) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Add 1 mL of urine, to which the internal standard (this compound) has been added, to the column.
-
Wash the column sequentially with 3 mL of water, 3 mL of 20% acetone (B3395972) in water, and 1 mL of hexane.
-
Dry the column under suction for 2 minutes.
-
Elute the steroids with 2 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a methanol/water mixture (1:1) with 0.1% formic acid for injection.
Liquid Chromatography
-
Column: A C18 analytical column is commonly used (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient elution is typically employed with a two-solvent system, such as:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[3][8]
-
-
Flow Rate: Flow rates are generally in the range of 0.25 mL/min to 1.0 mL/min.[3][5]
-
Column Temperature: The column is typically maintained at around 40°C.[5][8]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for cortisol and this compound are monitored.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of cortisol using this compound as an internal standard.
Caption: General workflow for cortisol measurement using this compound.
Concluding Remarks
This compound is a robust and widely accepted internal standard for the accurate quantification of cortisol by LC-MS/MS across various biological matrices. The data presented demonstrates that methods using this compound achieve high levels of accuracy, precision, and sensitivity, comparable to other deuterated or ¹³C-labeled internal standards. The choice of internal standard may also depend on the availability and cost, as well as the specific requirements of the analytical method, such as the need to measure other steroids simultaneously. For instance, if cortisone (B1669442) is also a target analyte, using a corresponding labeled internal standard like Cortisone-d8 would be advisable.[5] Ultimately, the validation data from numerous independent laboratories underscores the suitability of this compound for routine and research applications in cortisol analysis.
References
- 1. Multicenter comparison of cortisol as measured by different methods in samples of patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Precision: A Comparative Guide to Cortisol Detection Using Hydrocortisone-d4
For researchers, scientists, and drug development professionals, the accurate quantification of cortisol is paramount for understanding physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering superior specificity and sensitivity compared to traditional immunoassay methods. The use of a stable isotope-labeled internal standard is critical for robust and reliable LC-MS/MS assays. This guide provides a comparative analysis of cortisol detection with a focus on the linearity and sensitivity achieved when using Hydrocortisone-d4 (also known as Cortisol-d4) as an internal standard.
Performance Characteristics: A Data-Driven Comparison
The choice of an internal standard is pivotal for correcting variations during sample preparation and analysis. This compound is a widely used internal standard for cortisol quantification due to its similar chemical and physical properties to the endogenous analyte, ensuring it co-elutes and experiences similar ionization effects. The following table summarizes the performance of LC-MS/MS methods utilizing this compound for cortisol quantification across different biological matrices.
| Performance Metric | Matrix | Linearity Range | r² | LOD (ng/mL) | LOQ (ng/mL) | Precision (%CV) | Accuracy/Recovery (%) | Citation |
| Method 1 | Serum | 1.0 - 500.0 ng/mL | >0.999 | 0.2 ng/mL | 1.0 ng/mL | 1.5 - 5.3% | 95.4 - 102.5% / 96.4% | [1][2] |
| Method 2 | Urine | 0.1 - 120 ng/mL | >0.999 | 0.05 ng/mL | 0.1 ng/mL | <10% | 85 - 105% / >89% | [3] |
| Method 3 | Urine | 2 - 1000 nmol/L | N/A | N/A | 2 nmol/L (~0.72 ng/mL) | 0.6 - 6.2% | 95.2 - 114% | [4] |
| Method 4 | Hair | up to 100 pg/mg | >0.995 | N/A | 1.0 pg/mg | N/A | 95 - 105% | [5] |
| Method 5 | Plasma | N/A | N/A | 1.37 nmol/L (~0.5 ng/mL) | 2.73 nmol/L (~1.0 ng/mL) | <15% | within ±15% | [6] |
N/A: Not explicitly available in the cited source. Conversions: 1 nmol/L of cortisol is approximately 0.3625 ng/mL.
Alternative Methodologies
While LC-MS/MS with this compound offers high precision, other methods are also employed for cortisol detection:
-
Immunoassays (ELISA, CLIA): These methods are often used due to their high throughput and ease of use. However, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results.[1]
-
Colorimetric Assays: These are simple and inexpensive but may lack the sensitivity and specificity required for certain research applications. The limit of detection for a blue tetrazolium-based method was reported as 97 ng/mL, which is significantly higher than that of LC-MS/MS methods.[7]
The data clearly indicates that LC-MS/MS methods incorporating this compound provide excellent linearity over a broad dynamic range and achieve low limits of detection and quantification, making them suitable for a wide array of clinical and research applications.
Experimental Workflow and Protocols
The following diagram and protocol describe a typical workflow for the quantification of cortisol in a biological matrix using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Cortisol Quantification by LC-MS/MS.
Detailed Experimental Protocol
This protocol represents a synthesized methodology based on common practices from multiple validated studies.[1][3][8]
1. Sample Preparation:
-
Spiking: To 100 µL of the biological sample (e.g., serum, urine), add a known concentration of this compound internal standard solution.
-
Extraction:
-
For Serum (Protein Precipitation & LLE): Add 2 mL of ethyl acetate (B1210297) to the sample, vortex vigorously for 1 minute, and centrifuge to separate the organic layer.[1][2]
-
For Urine (Solid-Phase Extraction): Apply the sample to a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash the cartridge with water and an acetone/water mixture. Elute the analytes with methanol (B129727).[3]
-
-
Evaporation: Evaporate the collected organic layer or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column is commonly used for separation.[1][8]
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol and water, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[1][3]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both cortisol and this compound are monitored for selective and sensitive detection.
-
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known cortisol concentrations and a fixed concentration of this compound.
-
Quantification: The ratio of the peak area of endogenous cortisol to the peak area of the this compound internal standard is calculated for each sample. This ratio is then used to determine the concentration of cortisol in the sample by interpolating from the calibration curve. This ratiometric approach corrects for any analyte loss during sample processing and variations in instrument response, ensuring high accuracy and precision.
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cortisol and cortisone from human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of cortisone and cortisol in human scalp hair using an improved LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Colorimetric Analyses to Determine Cortisol in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparison of Hydrocortisone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals dedicated to achieving the highest level of accuracy and precision in hydrocortisone (B1673445) quantification, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an objective comparison of Hydrocortisone-d4, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data from various bioanalytical studies.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a suitable internal standard is fundamental to correct for variability during sample preparation, chromatography, and detection. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte of interest, hydrocortisone (also known as cortisol). This guide delves into the performance characteristics of this compound and contrasts it with non-deuterated structural analog internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The key advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte and exhibit similar behavior during extraction and ionization.[1][2] This ensures that any variations, such as matrix effects or inconsistencies in sample handling, affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise measurement.[3] Non-deuterated internal standards, which are structurally similar but not identical, may have different retention times, extraction recoveries, and ionization efficiencies, leading to less reliable compensation for analytical variability.[2]
Quantitative Performance of Methods Using Deuterated Internal Standards
The following tables summarize the performance of LC-MS/MS methods that have employed this compound or other deuterated cortisol standards for the quantification of hydrocortisone in biological matrices.
| Performance Parameter | Method Using Cortisol-d4 in Urine | Method Using Cortisol-d4 in Sweat | Method Using Deuterated Cortisol/Cortisone Standards in Urine |
| Accuracy (% Bias or % Recovery) | 85–105% | -8.1% to 2.1% (bias) | 95.2% to 114% (cortisol), 94.8% to 106% (cortisone) |
| Intra-assay Precision (%CV) | <10% | 7.2% to 9.0% | 0.6–6.0% (cortisol), 1.2–2.7% (cortisone) |
| Inter-assay Precision (%CV) | <10% | ≤8.5% | 5.7–6.2% (cortisol), 3.4–5.4% (cortisone) |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (cortisol) | 0.5 ng/mL | 2 nmol/L |
Note: The data presented is compiled from multiple studies and represents the typical performance of methods utilizing deuterated internal standards for hydrocortisone/cortisol analysis.
Experimental Protocols
A robust and well-defined experimental protocol is crucial for achieving accurate and precise results. Below is a representative methodology for the quantification of hydrocortisone in a biological matrix using this compound as an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of the biological sample (e.g., urine), add a known concentration of this compound internal standard solution.
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with solutions of increasing organic solvent concentration to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of steroids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is employed to achieve optimal separation.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both hydrocortisone and this compound are monitored for quantification.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of hydrocortisone, the following diagrams are provided.
References
The Gold Standard in Quantitative Analysis: Justification for Using Hydrocortisone-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of hydrocortisone (B1673445), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterated internal standards, such as Hydrocortisone-d4, with non-deuterated alternatives, supported by experimental principles and data from liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Internal standards (IS) are indispensable in quantitative LC-MS to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" for this purpose.[3]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards like this compound provide superior assay performance compared to structural analogs (non-deuterated standards).[1] This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[3]
While a direct head-to-head comparative study for hydrocortisone is not always readily available in a single publication, the principles of isotope dilution mass spectrometry (IDMS) and the data from numerous validation studies using deuterated standards allow for a clear comparison of expected performance.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Analog) IS | Justification |
| Compensation for Matrix Effects | Excellent | Variable to Poor | This compound co-elutes with hydrocortisone, experiencing the same ion suppression or enhancement, thus providing effective correction.[3] An analog IS will have different retention times and ionization characteristics, leading to inadequate compensation. |
| Accuracy | High (typically 85-115%)[4] | Can be compromised | The near-identical chemical behavior of a deuterated IS ensures that it accurately reflects the analyte's behavior throughout the entire analytical process.[1] |
| Precision (CV%) | Excellent (typically <15%)[5] | Often higher variability | By effectively correcting for variations, deuterated standards lead to lower coefficients of variation and more reproducible results.[5] |
| Extraction Recovery | Tracks analyte recovery accurately | May differ significantly | The similar physicochemical properties of this compound ensure its extraction efficiency mirrors that of hydrocortisone. |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time | Co-elution is critical for the effective correction of matrix effects that can vary across the chromatographic peak.[4] |
| Regulatory Acceptance | Highly preferred | May require extensive justification | Regulatory bodies often favor the use of stable isotope-labeled internal standards for bioanalytical method validation due to the higher data quality. |
Experimental Protocols
To objectively assess the performance of an internal standard, a thorough method validation is required. Below is a representative experimental protocol for the quantification of hydrocortisone in human plasma using this compound as the internal standard.
Objective
To accurately and precisely quantify the concentration of hydrocortisone in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Hydrocortisone reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of hydrocortisone and this compound in methanol.
-
Prepare calibration standards and quality control samples by spiking appropriate amounts of the hydrocortisone stock solution into drug-free human plasma.
-
Prepare a working solution of this compound in methanol.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.
-
Pre-treat the samples (e.g., protein precipitation with acetonitrile).
-
Condition the SPE cartridges with methanol followed by water.
-
Load the pre-treated samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
A gradient elution is typically used to separate hydrocortisone from other endogenous components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydrocortisone: e.g., m/z 363.2 → 121.1
-
This compound: e.g., m/z 367.2 → 121.1[6]
-
-
-
-
Data Analysis:
-
Quantify hydrocortisone concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of hydrocortisone in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
References
Performance of Hydrocortisone-d4 Across Diverse LC-MS/MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous and exogenous steroids is paramount in numerous fields, from clinical diagnostics to pharmaceutical research. Hydrocortisone-d4, a deuterated analog of cortisol, serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precision and accuracy. Its performance, however, can be influenced by the specific LC-MS/MS platform and the analytical method employed. This guide provides an objective comparison of this compound's performance across various platforms, supported by experimental data from published studies.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and its corresponding analyte, hydrocortisone (B1673445) (cortisol), on different LC-MS/MS systems. These metrics are essential for evaluating the robustness and sensitivity of an analytical method.
Table 1: Performance Characteristics on Various LC-MS/MS Platforms
| LC-MS/MS Platform | Ionization Source | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| AB Sciex QTrap® 4500 | ESI | 0.1 - 120 | 0.1 | < 10 | < 10 | 85 - 105% | [1] |
| API 2000™ | ESI | 7 - 828 nmol/L (~2.5 - 300 ng/mL) | 6 nmol/L (~2.2 ng/mL) | N/A | 7.3 - 16% | 97 - 123% (Recovery) | [2][3] |
| Thermo TSQ Quantum | APCI | 1.5 - 10% cortisol-d3 dilution | 2.73 nmol/L (~1 ng/mL) for cortisol-d3 | N/A | N/A | N/A | [4][5] |
| PE Sciex API 4000 | TurboIonSpray | 0.1 - 100 | 0.1 | N/A | N/A | N/A | [6] |
| Agilent 6490 QQQ | ESI | N/A | N/A | N/A | N/A | N/A | [7] |
| Shimadzu 8060 | ESI | N/A | N/A | N/A | N/A | N/A | [8] |
N/A: Not available in the cited source.
Table 2: Comparison of Method Performance in Multi-Laboratory Studies
| Study Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Reference |
| LC-MS/MS Method | In-house | In-house | In-house | In-house | [9] |
| Intra-assay %CV | < 10 | < 10 | < 10 | < 10 | [9] |
| Inter-assay %CV | < 10 | < 10 | < 10 | < 10 | [9] |
| Normal Range (nmol/day) | 17-126 | 15-134 | 12-118 | 27-157 | [9] |
An inter-laboratory comparison of four different in-house LC-MS/MS assays for urinary free cortisol demonstrated that while intra- and inter-assay precision were consistently good (<10% CV), the established normal ranges varied between laboratories.[9] This highlights the importance of method-specific validation and reference range establishment, even when using a highly specific technique like LC-MS/MS with a deuterated internal standard. Another multi-laboratory study involving five sites also found generally good comparability for cortisol measurements, though some site-specific biases were identified.[10][11][12]
Experimental Protocols
The successful application of this compound as an internal standard is intrinsically linked to the experimental protocol. Below are summaries of typical methodologies employed in its use for the quantification of cortisol.
Sample Preparation
A crucial step in the analytical workflow is the extraction of the analyte from the biological matrix. Common techniques include:
-
Dilute-and-Shoot: This simple method involves diluting the sample (e.g., urine) with water before direct injection into the LC-MS/MS system. It offers high throughput but may be more susceptible to matrix effects.[13]
-
Liquid-Liquid Extraction (LLE): LLE utilizes a solvent (e.g., methylene (B1212753) chloride, ethyl acetate) to partition the analyte from the aqueous sample.[2][5] This method provides a cleaner extract than dilute-and-shoot.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a solvent.[1][6][14] This method generally yields the cleanest extracts and can improve sensitivity.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the analyte from other endogenous compounds and potential interferences.
-
Columns: Reversed-phase columns, such as C18, are commonly used for the separation of steroids.[2][5][6]
-
Mobile Phases: A typical mobile phase consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[7][15]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation of multiple steroids in a single run.
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer provides the selectivity and sensitivity required for accurate quantification.
-
Ionization: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques for steroid analysis.[2][4][5][13]
-
Detection: Detection is typically performed in positive ion mode.
-
Multiple Reaction Monitoring (MRM): MRM is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte (hydrocortisone) and the internal standard (this compound). A common transition for hydrocortisone is m/z 363.2 → 121.2, and for this compound is m/z 367.2 → 121.2.[15]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the analysis of hydrocortisone using this compound as an internal standard.
Caption: General workflow for hydrocortisone analysis using LC-MS/MS.
This guide demonstrates that while this compound is a reliable internal standard for LC-MS/MS analysis, the performance of the assay is highly dependent on the chosen platform and the specific methodologies for sample preparation and analysis. For optimal results, laboratories should carefully validate their methods on their specific instrumentation.
References
- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MSMS assays of urinary cortisol, a comparison between four in-house assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hydrocortisone-d4 vs. C13-Labeled Cortisol as Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of cortisol, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Hydrocortisone-d4 and ¹³C-labeled cortisol, supported by a summary of performance data and detailed experimental protocols.
In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are essential for correcting variations that can occur during sample preparation, as well as for mitigating matrix effects that can suppress or enhance the analyte signal. While both deuterated (this compound) and ¹³C-labeled cortisol serve this purpose, subtle differences in their physicochemical properties can influence the robustness and accuracy of an assay. Generally, ¹³C-labeled internal standards are considered superior as they co-elute more closely with the unlabeled analyte and are less susceptible to isotopic exchange, potentially leading to more accurate and precise results.
Quantitative Performance: A Comparative Overview
The following tables summarize the performance characteristics of this compound and ¹³C-labeled cortisol as internal standards for cortisol quantification, based on data from various studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is not extensively available in the literature. Therefore, the presented data is a synthesis from multiple sources to provide a comparative perspective.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | This compound | ¹³C-Labeled Cortisol |
| Linearity (R²) | >0.99 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 0.5 - 2.0 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL |
Table 2: Comparison of Precision and Accuracy
| Parameter | This compound | ¹³C-Labeled Cortisol |
| Intra-assay Precision (%CV) | <10% | <15% |
| Inter-assay Precision (%CV) | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Table 3: Matrix Effects and Recovery
| Parameter | This compound | ¹³C-Labeled Cortisol |
| Matrix Effect | Generally low, but can be matrix-dependent | Minimal, due to close co-elution with the analyte |
| Extraction Recovery | >85% | >85% |
Experimental Protocols
The following are representative experimental protocols for the quantification of cortisol in human plasma using LC-MS/MS with either this compound or ¹³C-labeled cortisol as the internal standard.
Protocol 1: Cortisol Quantification using this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cortisol: Precursor ion > Product ion (e.g., m/z 363.2 > 121.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 367.2 > 121.1)
-
Protocol 2: Cortisol Quantification using ¹³C-Labeled Cortisol Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of ¹³C-labeled cortisol internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer by placing the samples in a dry ice/acetone bath.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions:
-
Cortisol: Precursor ion > Product ion (e.g., m/z 363.2 > 121.1)
-
¹³C-labeled Cortisol: Precursor ion > Product ion (e.g., m/z 366.2 > 124.1)
-
Visualizing the Experimental Workflow and Cortisol Signaling Pathway
To further aid in the understanding of the analytical process and the biological context of cortisol, the following diagrams have been generated.
Caption: Experimental workflow for cortisol quantification.
Caption: Simplified cortisol signaling pathway.
A Researcher's Guide to Regulatory Compliance and Performance of Hydrocortisone-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) is a critical factor in achieving reliable and reproducible results in bioanalytical methods, particularly those intended for regulatory submission. This guide provides a comprehensive comparison of Hydrocortisone-d4, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by regulatory guidelines and experimental data.
Regulatory Landscape: The Gold Standard
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods.[1][2] A central theme across these guidelines is the strong recommendation for the use of a SIL internal standard, like this compound, especially for chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS).[3][4]
The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, adopted by both the FDA and EMA, serves as the primary guidance, creating a harmonized set of expectations.[1] The core principle is that an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, extraction, and detection, to compensate for variability.[5] Deuterated internal standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, hydrocortisone (B1673445).[3][4]
Performance Comparison: this compound vs. Structural Analogs
While SIL internal standards are preferred, structural analogs are another option. The following table summarizes the key characteristics and performance expectations for each type of internal standard.
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., Prednisolone, Dexamethasone) |
| Chemical Structure | Identical to hydrocortisone, with deuterium (B1214612) atoms replacing some hydrogen atoms. | Similar chemical structure to hydrocortisone, but with distinct differences. |
| Physicochemical Properties | Nearly identical to hydrocortisone, leading to similar extraction recovery and chromatographic retention. | Similar, but not identical, which can lead to differences in extraction efficiency and chromatographic behavior. |
| Mass Spectrometry | Different mass-to-charge ratio (m/z) from hydrocortisone, allowing for clear differentiation. | Different m/z from hydrocortisone. |
| Matrix Effect Compensation | Co-elution with hydrocortisone provides the most effective compensation for matrix-induced ion suppression or enhancement.[6] | May not co-elute perfectly and may experience different matrix effects, potentially leading to less accurate correction. |
| Regulatory Acceptance | Strongly recommended by FDA and EMA guidelines.[1][2] | Acceptable if a SIL IS is not available, but requires more rigorous validation to demonstrate its suitability. |
The following table presents a summary of quantitative performance data for bioanalytical methods utilizing this compound as the internal standard for the analysis of hydrocortisone (cortisol) in various biological matrices.
| Performance Parameter | Matrix | Method | Result |
| Linearity Range | Urine | LC-MS/MS | 7–828 nmol/L |
| Lower Limit of Quantification (LLOQ) | Urine | LC-MS/MS | 6 nmol/L |
| Accuracy | Urine | LC-MS/MS | 85–105% |
| Precision (CV%) | Urine | LC-MS/MS | <10% |
| Recovery | Urine | LC-MS/MS | >89% |
| Linearity Range | Serum | LC-MS/MS | 1.0–500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | Serum | LC-MS/MS | 1.0 ng/mL |
| Accuracy | Serum | LC-MS/MS | 95.4–102.5% |
| Precision (CV%) | Serum | LC-MS/MS | 1.5–5.3% |
| Recovery | Serum | LC-MS/MS | 96.4% |
Experimental Protocols
A detailed methodology is crucial for replicating and validating a bioanalytical method. Below is a representative experimental protocol for the quantification of hydrocortisone in human urine using this compound as an internal standard, based on common practices in the field.
1. Materials and Reagents:
-
Hydrocortisone certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of hydrocortisone and this compound in methanol.
-
Working Standards: Prepare a series of hydrocortisone working standards by serially diluting the stock solution with methanol/water. Prepare a working solution of this compound.
-
Calibration Standards and Quality Controls (QCs): Spike blank human urine with the hydrocortisone working standards to create calibration standards at various concentration levels. Similarly, prepare QCs at low, medium, and high concentrations.
-
Sample Preparation: To an aliquot of urine sample, calibration standard, or QC, add the this compound working solution.
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the prepared samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both hydrocortisone and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of hydrocortisone in the QC and unknown samples from the calibration curve.
Visualizing the Workflow and Regulatory Logic
To further elucidate the experimental process and the decision-making framework based on regulatory guidelines, the following diagrams are provided.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brasilapoio.com.br [brasilapoio.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Hydrocortisone-d4
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial experiments to the final disposal of waste. Hydrocortisone-d4, a deuterated form of the corticosteroid hydrocortisone, requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a potentially hazardous substance with risks of reproductive toxicity, improper disposal is not an option.[1][2][3][4][5][6]
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[7][8][9]
Core Principles of Pharmaceutical Waste Management
Before delving into specific procedures, it is crucial to understand the foundational principles of pharmaceutical waste management:
-
Segregation is Key: Always segregate this compound waste from general laboratory trash.
-
No Drain Disposal: Never dispose of this compound, in either solid or liquid form, down the drain or into any sewer system.[1][3][10][11]
-
Consult Institutional Protocols: Your institution's Environmental Health & Safety (EHS) department provides the definitive guidelines for waste disposal. Always consult with them for specific procedures and requirements.[12][13]
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on its form—solid powder, liquid solution, or as a contaminant on laboratory materials.
1. Unused or Expired Solid this compound:
-
Collection: Place all unused or expired solid this compound into a dedicated, clearly labeled hazardous waste container.
-
Labeling: The label should prominently display "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed container in a secure, designated area for hazardous waste, away from incompatible materials.[1]
2. This compound Solutions:
-
Small Volumes: For small quantities of aqueous solutions, absorb the liquid onto an inert material (e.g., vermiculite (B1170534) or sand). Place the absorbent material into the designated hazardous waste container.[11]
-
Large Volumes: For larger volumes or solutions in organic solvents, consult your institution's EHS department. They may require you to collect it in a specific liquid hazardous waste container.
3. Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Glassware and Plasticware: Contaminated glassware and plasticware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The cleaned items can then be disposed of according to standard laboratory procedures. If rinsing is not feasible, the items should be disposed of as solid hazardous waste.
-
PPE: Gloves, bench paper, and other disposable materials contaminated with this compound should be collected in the solid hazardous waste container.
Regulatory and Safety Data Summary
The following table summarizes key regulatory and safety information for the disposal of this compound.
| Parameter | Guideline | Source |
| EPA Regulations | Governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA). Prohibits the sewering of hazardous pharmaceutical waste. | [7][8] |
| DEA Regulations | While Hydrocortisone is not typically a controlled substance, laboratories handling controlled substances must follow strict disposal protocols, often involving a reverse distributor. | [12][14][15] |
| State and Local Regulations | May have more stringent requirements than federal laws. Always consult local guidelines. | [7] |
| Hazard Classification | May cause damage to the unborn child and is suspected of damaging fertility. | [1][3][4][5][6] |
| Primary Disposal Method | Collection in a labeled hazardous waste container for subsequent treatment, often via incineration by a licensed facility. | [2][11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. landing.cn-bio.com [landing.cn-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. benchchem.com [benchchem.com]
- 12. research-compliance.umich.edu [research-compliance.umich.edu]
- 13. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
